(E)-2-propylpent-2-enoic acid
Description
Properties
IUPAC Name |
(E)-2-propylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNJEOBYOLUGKJ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\CC)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69827-64-1 (hydrochloride salt) | |
| Record name | 2-Propyl-2-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060218419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001306621 | |
| Record name | (2E)-2-Propyl-2-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-ene-Valproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33786-47-9, 60218-41-9 | |
| Record name | (2E)-2-Propyl-2-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33786-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-2-pentenoic acid, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033786479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyl-2-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060218419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-Propyl-2-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-propylpent-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYL-2-PENTENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W67L10M6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (E)-2-propylpent-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (E)-2-propylpent-2-enoic acid, a significant metabolite of the widely used anticonvulsant and mood stabilizer, valproic acid. This document details a robust synthetic protocol, presents key quantitative data, and illustrates the relevant biochemical pathway associated with the parent compound's mechanism of action.
Core Synthesis: Wittig-Type Olefination
The synthesis of this compound can be efficiently achieved through a Wittig-type olefination reaction, specifically a Horner-Wadsworth-Emmons (HWE) reaction. This method offers high stereoselectivity, favoring the formation of the desired (E)-isomer. The general strategy involves the reaction of propionaldehyde with a stabilized phosphorus ylide derived from an α-phosphonoacetate ester, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.
Experimental Protocol
The following protocol is adapted from established synthetic procedures for α,β-unsaturated esters and their subsequent hydrolysis.
Step 1: Synthesis of Ethyl (E)-2-propylpent-2-enoate
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, sodium hydride (60% dispersion in mineral oil) is washed with anhydrous hexane to remove the oil. Anhydrous tetrahydrofuran (THF) is then added. The flask is cooled to 0 °C in an ice bath.
-
Triethyl phosphonoacetate is added dropwise to the stirred suspension of sodium hydride in THF. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional hour to ensure complete formation of the phosphonate carbanion.
-
Olefination Reaction: The reaction mixture is cooled again to 0 °C, and a solution of propionaldehyde in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure ethyl (E)-2-propylpent-2-enoate.
Step 2: Hydrolysis to this compound
-
Saponification: The purified ethyl (E)-2-propylpent-2-enoate is dissolved in a mixture of ethanol and water. An aqueous solution of potassium hydroxide is added, and the mixture is heated at reflux for 2-4 hours.
-
Acidification and Extraction: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to a pH of approximately 1-2 with cold 10N hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
The product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its ethyl ester intermediate.
| Parameter | Ethyl (E)-2-propylpent-2-enoate | This compound |
| Yield | 48% | 92.3% |
| Boiling Point | 90-92 °C at 2700 Pa | - |
| ¹H NMR (CDCl₃, 250 MHz) | - | δ 12.3 (s, 1H), 6.8-7.1 (t, 1H), 2.0-2.5 (m, 4H), 1.2-1.7 (m, 2H), 0.7-1.2 (m, 6H) |
Note: Yields are based on representative literature procedures and may vary depending on reaction scale and optimization.[1]
Biochemical Context: Valproic Acid and HDAC Inhibition
This compound is a metabolite of valproic acid (VPA). VPA is a known inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3][4] By inhibiting HDACs, VPA leads to the hyperacetylation of histones, which alters chromatin structure and activates the transcription of various genes. This mechanism is believed to contribute to VPA's therapeutic effects in epilepsy and bipolar disorder, as well as its potential as an anticancer agent.[2][3][4][5]
The following diagram illustrates the signaling pathway of HDAC inhibition by valproic acid.
References
- 1. US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters - Google Patents [patents.google.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of (E)-2-propylpent-2-enoic acid
An In-Depth Technical Guide to the Physicochemical Properties of (E)-2-Propylpent-2-enoic Acid
Introduction
This compound, also known as trans-2-ene-valproic acid (trans-2-ene-VPA), is a significant unsaturated metabolite of valproic acid (VPA).[1][2] Valproic acid is a widely prescribed antiepileptic drug also used in the treatment of bipolar disorder and migraines.[2] Understanding the physicochemical properties of its metabolites is crucial for comprehending the overall pharmacological and toxicological profile of the parent drug. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and its biological context.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound.
Table 1: General and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | (2E)-2-propylpent-2-enoic acid | [3] |
| Synonyms | trans-2-en-valproate, 2-ene-VPA | [1][4] |
| CAS Number | 33786-47-9 | [3][5] |
| Molecular Formula | C8H14O2 | [1][4] |
| Molecular Weight | 142.2 g/mol | [1][4] |
| Canonical SMILES | CC/C=C(\C(O)=O)/CCC | [1] |
| InChI Key | ZKNJEOBYOLUGKJ-ALCCZGGFSA-N | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Crystalline solid | [1] |
| logP (Computed) | 2.4 | [4] |
| UV max (λmax) | 216 nm | [1] |
| Purity | ≥97-98% (Commercially available) | [1][6] |
Table 3: Solubility Data
| Solvent | Solubility | Source |
| DMF | 15 mg/mL | [1] |
| DMSO | 20 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| PBS (pH 7.2) | 1 mg/mL | [1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These are generalized protocols based on standard laboratory practices.
Determination of Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity. For an ionizable compound like a carboxylic acid, the distribution coefficient (logD) at a specific pH is often more relevant.
Methodology: Shake-Flask Method (OECD Guideline 107)
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. The pH of the aqueous phase should be adjusted to at least 2 pH units below the pKa of the acid to ensure it is in its neutral form.
-
Dissolution: A small, accurately weighed amount of this compound is dissolved in the pre-saturated n-octanol.
-
Partitioning: A known volume of the n-octanol solution is mixed with a known volume of the pre-saturated aqueous phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this.
-
Quantification: The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution.
Methodology: pH-Metric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of water, often with a co-solvent like methanol if solubility is low.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. Specialized software can be used for more accurate calculations, especially for multiprotic substances or when co-solvents are used.[7][8]
Determination of Aqueous Solubility
Methodology: Shake-Flask Method (OECD Guideline 105)
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the aqueous medium (e.g., deionized water, PBS) in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.
-
Result: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
Biological Context and Activity
This compound is an active metabolite of the histone deacetylase (HDAC) inhibitor valproic acid.[1] It has demonstrated anticonvulsant activity, increasing the seizure threshold in animal models.[1] Its potency is reported to be approximately 60-90% of the parent compound, valproic acid, in certain in vivo tests.[2] The formation of this metabolite is a key aspect of the overall pharmacology of valproic acid.
Caption: Metabolic pathway from Valproic Acid to this compound and its resulting biological activity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the determination of the partition coefficient (logP) using the shake-flask method followed by HPLC analysis.
Caption: Workflow for the experimental determination of logP using the shake-flask method and HPLC analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2E)-2-propyl-2-pentenoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Propyl-2-pentenoic acid | C8H14O2 | CID 104893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pH-metric log P. II: Refinement of partition coefficients and ionization constants of multiprotic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-metric log P. II: Refinement of partition coefficients and ionization constants of multiprotic substances. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Mechanism of Action of (E)-2-propylpent-2-enoic Acid in Neurons
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-propylpent-2-enoic acid, commonly known as Valproic Acid (VPA), is a cornerstone therapeutic agent for a range of neurological and psychiatric disorders, including epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] Its broad clinical efficacy stems from a complex and multifaceted mechanism of action that engages several distinct molecular pathways within the central nervous system. This technical guide provides a comprehensive overview of the core mechanisms of VPA in neurons, focusing on its influence on GABAergic neurotransmission, inhibition of histone deacetylases (HDACs), modulation of voltage-gated ion channels, and effects on intracellular signaling cascades such as the Glycogen Synthase Kinase-3 (GSK-3) and Extracellular signal-Regulated Kinase (ERK) pathways. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual diagrams of key pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to Valproic Acid (VPA)
VPA is a branched short-chain fatty acid with a well-established profile as an anticonvulsant and mood-stabilizing agent.[3] Despite its widespread use for several decades, a complete understanding of its diverse mechanisms of action is still evolving.[1] The therapeutic effects of VPA are not attributed to a single mode of action but rather to a combination of effects on neuronal excitability, gene expression, and intracellular signaling.[4] This guide will dissect these primary mechanisms to provide a granular view of VPA's molecular pharmacology in neurons.
Potentiation of GABAergic Neurotransmission
One of the earliest and most well-characterized mechanisms of VPA is its ability to enhance the inhibitory effects of Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[2][5] VPA increases GABAergic tone through a multi-pronged approach:
-
Inhibition of GABA Degradation: VPA inhibits GABA transaminase (GABA-T), the key enzyme responsible for catabolizing GABA.[1][2][5] This action reduces the breakdown of GABA in the synaptic cleft, increasing its availability to bind to postsynaptic receptors.[2] VPA also inhibits succinate semialdehyde dehydrogenase (SSADH), another enzyme in the GABA degradation pathway.[4][6]
-
Enhancement of GABA Synthesis: VPA has been shown to stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[1][4][5] This leads to an overall increase in GABA production.
-
Increased GABA Release: Some evidence suggests VPA can promote the release of GABA from presynaptic terminals, further enhancing inhibitory signaling.[7]
These combined actions lead to a significant increase in brain GABA concentrations, which enhances neuronal inhibition and raises the seizure threshold.[1][7]
Diagram: VPA's Action at the GABAergic Synapse
Caption: VPA enhances GABAergic inhibition by stimulating GABA synthesis and inhibiting its degradation.
Inhibition of Histone Deacetylases (HDACs)
A significant discovery in VPA's mechanism is its function as a direct inhibitor of histone deacetylases (HDACs), particularly class I and IIa HDACs.[2][8] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, which results in a more open chromatin structure and alters the expression of numerous genes.[7][9]
This epigenetic modulation has profound effects on neuronal function, including:
-
Neuroprotection: VPA-mediated HDAC inhibition protects neurons from excitotoxicity and apoptosis.[8][9] It upregulates the expression of neuroprotective proteins like Bcl-2, brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF).[3][6][8]
-
Neuronal Differentiation: VPA can promote neuronal differentiation from neural progenitor cells, in part through its HDAC inhibitory activity.[10][11][12]
-
Anti-inflammatory Effects: HDAC inhibition by VPA has been linked to anti-inflammatory effects, which may contribute to its therapeutic benefits in neuropsychiatric disorders.[6]
The role of VPA as an HDAC inhibitor links its anticonvulsant and mood-stabilizing effects to long-term changes in gene expression and neuronal plasticity.[7]
Quantitative Data: VPA Inhibition of HDACs
| Target | IC50 Value | Cell/System Type | Reference |
| Class I HDACs | ~0.4 mM | In vitro enzyme assays | (Göttlicher et al., 2001) |
| HDAC1 | ~0.5-1.5 mM | Recombinant human enzyme | (Phiel et al., 2001) |
| Total HDAC activity | ~0.5 mM | F9 teratocarcinoma cells | (Phiel et al., 2001) |
(Note: IC50 values can vary significantly based on the assay conditions and specific HDAC isoform.)
Diagram: VPA's Epigenetic Mechanism via HDAC Inhibition
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 3. A Comprehensive Insight Into the Role of Valproic Acid in Neurodegenerative Disorders: An Updated Review [biomedrb.com]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproic acid inhibits histone deacetylase activity and suppresses excitotoxicity-induced GAPDH nuclear accumulation and apoptotic death in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valproic Acid Promotes Early Neural Differentiation in Adult Mesenchymal Stem Cells Through Protein Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Developmental History of (E)-2-Propylpent-2-enoic Acid: A Safer Anticonvulsant Candidate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-propylpent-2-enoic acid, a primary and bioactive metabolite of the widely used antiepileptic drug valproic acid (VPA), has emerged as a significant compound of interest in the field of neurology and drug development.[1] This technical guide provides a comprehensive overview of the discovery, history, and key research findings related to this compound, often referred to as (E)-2-ene-VPA. A substantial body of research has demonstrated that (E)-2-ene-VPA retains the potent anticonvulsant properties of its parent compound while notably lacking the associated teratogenicity and hepatotoxicity, positioning it as a promising candidate for a safer alternative in epilepsy treatment. This document will delve into the quantitative data supporting its pharmacological profile, detailed experimental protocols for its evaluation, and the signaling pathways implicated in its mechanism of action.
Discovery and History
The story of this compound is intrinsically linked to the history of valproic acid. VPA was first synthesized in 1882 by Beverly S. Burton but was used for decades as an organic solvent. Its anticonvulsant properties were discovered serendipitously in 1962 by Pierre Eymard. As the clinical use of VPA expanded, so did the investigation into its metabolism.
This compound was identified as a major metabolite of VPA. Subsequent research focused on characterizing the pharmacological and toxicological profiles of VPA's various metabolites. A pivotal discovery was the finding that (E)-2-ene-VPA exhibited a similar profile and potency of anticonvulsant activity to VPA in animal models. Crucially, these studies also revealed that (E)-2-ene-VPA did not produce the teratogenic effects, such as neural tube defects, that are a significant clinical limitation of VPA. This discovery marked a turning point, suggesting that the therapeutic and toxic effects of VPA might be separable and attributable to different chemical entities.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data comparing the anticonvulsant activity, toxicity, and pharmacokinetic parameters of this compound and its parent compound, valproic acid.
Table 1: Comparative Anticonvulsant Activity
| Compound | Animal Model | Seizure Test | ED₅₀ (mg/kg) |
| This compound | Mouse | Maximal Electroshock (MES) | ~200-300 |
| Valproic Acid | Mouse | Maximal Electroshock (MES) | 261.2[2] |
| This compound | Mouse | Pentylenetetrazole (PTZ) | ~200-300 |
| Valproic Acid | Mouse | Pentylenetetrazole (PTZ) | 159.7[2] |
Table 2: Comparative Teratogenicity and Toxicity
| Compound | Animal Model | Dose (mg/kg) | Teratogenic Effects (e.g., Exencephaly) |
| This compound | Pregnant Mouse | up to 600 | Not observed[1] |
| Valproic Acid | Pregnant Mouse | Not Specified | Significant teratogenic effects observed[1] |
| Compound | Animal Model | LD₅₀ (mg/kg) |
| This compound | Mouse | Comparable to VPA |
| Valproic Acid | Mouse | Comparable to (E)-2-ene-VPA |
Table 3: Comparative Pharmacokinetics in Rats
| Compound | Dose (mg/kg, IV) | Apparent Plasma Clearance (mL/min/kg) | Apparent Elimination Half-life (min) |
| This compound | 20 | 4.9 ± 1.7 | 20-21 |
| This compound | 100 | 3.0 ± 0.3 | 20-21 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Anticonvulsant Activity Assays
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Animals: Male CF-1 mice (20-25 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound, this compound or vehicle, intraperitoneally (i.p.).
-
At the time of predicted peak effect, apply a drop of saline to the corneas of the mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Abolition of the tonic hindlimb extension is considered protection.
-
The ED₅₀ (the dose that protects 50% of the animals) is calculated from the dose-response data.
-
This test is a model for myoclonic and absence seizures and evaluates a compound's ability to elevate the seizure threshold.
-
Animals: Male CF-1 mice (20-25 g).
-
Reagents: Pentylenetetrazole (PTZ) solution.
-
Procedure:
-
Administer the test compound, this compound or vehicle, i.p.
-
At the time of predicted peak effect, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg).
-
Observe the animal for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The absence of clonic seizures is considered protection.
-
The ED₅₀ is calculated from the dose-response data.
-
Teratogenicity Assay in Mice
This assay is used to assess the potential of a compound to induce birth defects, particularly neural tube defects.
-
Animals: Pregnant female mice (e.g., Swiss Webster).
-
Procedure:
-
Administer a single i.p. injection of the test compound, this compound, valproic acid, or vehicle on a specific gestational day (e.g., day 8 or 9), a critical period for neural tube closure.
-
On a later gestational day (e.g., day 18), euthanize the dams.
-
Examine the fetuses for external malformations, particularly exencephaly (a neural tube defect).
-
Record the number of live and dead fetuses, and resorptions.
-
The percentage of fetuses with malformations is calculated for each treatment group.
-
Histone Deacetylase (HDAC) Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the activity of HDAC enzymes.
-
Materials: HeLa cell nuclear extract (as a source of HDACs), acetylated fluorescent substrate, and a fluorescence plate reader.
-
Procedure:
-
In a 96-well plate, combine the HeLa nuclear extract with varying concentrations of the test compound, this compound, or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Add the acetylated fluorescent substrate.
-
Incubate the plate to allow the HDAC enzymes to deacetylate the substrate.
-
Add a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence using a plate reader.
-
The IC₅₀ (the concentration that inhibits 50% of the enzyme activity) is calculated from the concentration-response curve.
-
GABA-Transaminase (GABA-T) Activity Assay (In Vitro)
This assay determines the effect of a compound on the activity of GABA-T, a key enzyme in GABA metabolism.
-
Materials: Purified GABA-T, GABA, α-ketoglutarate, and a spectrophotometer.
-
Procedure:
-
In a reaction mixture, combine purified GABA-T, GABA, and α-ketoglutarate in a buffer solution.
-
Add varying concentrations of the test compound, this compound.
-
The reaction produces glutamate and succinic semialdehyde. The formation of glutamate can be coupled to a subsequent reaction that produces a colorimetric or fluorescent product.
-
Monitor the change in absorbance or fluorescence over time using a spectrophotometer.
-
The rate of the reaction is used to determine the enzyme activity, and the inhibitory effect of the compound is calculated.
-
Signaling Pathways and Mechanism of Action
The anticonvulsant mechanism of valproic acid is known to be multi-faceted, involving the potentiation of GABAergic inhibition and the inhibition of histone deacetylases (HDACs). Research suggests that this compound shares at least some of these mechanisms.
GABAergic System Modulation
This compound has been shown to increase cerebral GABA levels.[3] This is likely achieved through the inhibition of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation. By inhibiting GABA-T, this compound leads to an accumulation of GABA in the synapse, enhancing inhibitory neurotransmission and thereby reducing neuronal excitability.
Caption: Proposed mechanism of GABAergic modulation by this compound.
Histone Deacetylase (HDAC) Inhibition
Valproic acid is a known inhibitor of class I and IIa histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression, which is thought to contribute to its long-term therapeutic effects. While direct quantitative data on the HDAC inhibitory activity of this compound is still emerging, its structural similarity to VPA suggests it may also possess HDAC inhibitory properties. The lack of teratogenicity with (E)-2-ene-VPA, however, raises important questions about whether HDAC inhibition is the primary driver of VPA's teratogenic effects, or if specific structural features of the VPA molecule are responsible.
Caption: Hypothesized role of this compound in HDAC inhibition.
Conclusion and Future Directions
This compound represents a significant advancement in the quest for safer and more effective treatments for epilepsy. Its ability to retain the anticonvulsant efficacy of valproic acid while shedding its teratogenic and hepatotoxic liabilities makes it a highly attractive lead compound for further drug development. The data summarized in this guide underscore its potential.
Future research should focus on several key areas:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Elucidating the full pharmacokinetic profile of (E)-2-ene-VPA in different species, including humans, is essential. Further head-to-head studies with VPA across a wider range of seizure models are also warranted.
-
Mechanism of Action: A more detailed investigation into the molecular mechanisms of (E)-2-ene-VPA is crucial. This includes quantifying its HDAC inhibitory activity across different isoforms and further exploring its effects on the GABAergic and other neurotransmitter systems.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to confirm the efficacy and safety of this compound in patients with epilepsy.
The continued investigation of this compound holds the promise of delivering a new generation of anticonvulsant therapy with an improved safety profile, offering a better quality of life for individuals with epilepsy.
References
- 1. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of propyl-2-pentene-2-oic acid on GABA levels in different regions of mouse brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (E)-2-propylpent-2-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for (E)-2-propylpent-2-enoic acid, a key unsaturated carboxylic acid. The information presented herein is intended to support researchers and professionals in drug development and related fields in the identification and characterization of this compound. The data is compiled based on established spectroscopic principles and comparison with structurally similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet, broad | 1H | -COOH |
| ~6.8 | Triplet | 1H | =CH- |
| ~2.2 | Quartet | 2H | -CH₂-CH= |
| ~2.1 | Triplet | 2H | =C-CH₂- |
| ~1.1 | Sextet | 2H | -CH₂-CH₃ |
| ~0.9 | Triplet | 3H | =C-CH₂-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O |
| ~145 | =C-COOH |
| ~135 | =CH- |
| ~35 | =C-CH₂- |
| ~30 | -CH₂-CH= |
| ~22 | -CH₂-CH₃ |
| ~14 | =C-CH₂-CH₂-CH₃ |
| ~13 | -CH₂-CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer)[1][2][3][4] |
| ~2960 | Medium | C-H stretch (sp³) |
| ~1710 | Strong | C=O stretch (conjugated carboxylic acid dimer)[1][2][3][4] |
| ~1645 | Medium | C=C stretch |
| ~1420 | Medium | O-H bend |
| ~1250 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 142 | [M]⁺ (Molecular Ion) |
| 125 | [M-OH]⁺ |
| 97 | [M-COOH]⁺ |
| 69 | [M-C₄H₉O₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a solid sample, the thin solid film method is commonly used.[6] Dissolve a small amount of the solid in a volatile solvent like methylene chloride, drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[6] For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates.[7]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[8]
-
Data Acquisition:
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[9] The concentration should be in the range of 10-100 micrograms per mL.[9]
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI), is used.[9][10]
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
The instrument ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[10]
-
The molecular ion peak will correspond to the molecular weight of the compound. For this compound, this is 142.20 g/mol .[11]
-
Fragmentation patterns can provide information about the structure of the molecule. Carboxylic acids often show a characteristic loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[4]
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. webassign.net [webassign.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 2-Propyl-2-pentenoic acid | C8H14O2 | CID 104893 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vivo Formation of (E)-2-Propylpent-2-enoic Acid from Valproate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valproic acid (VPA), a widely prescribed antiepileptic drug, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. Among these, (E)-2-propylpent-2-enoic acid, also known as (E)-2-en-VPA, is a significant product of the mitochondrial β-oxidation pathway. The formation of this metabolite is of considerable interest due to its potential contribution to both the therapeutic and toxicological profile of valproate. This technical guide provides an in-depth overview of the in vivo formation of (E)-2-en-VPA from valproate, detailing the metabolic pathways, key enzymes, and quantitative data. Furthermore, it offers comprehensive experimental protocols for the analysis of this metabolic conversion and visual diagrams to elucidate the involved processes.
Introduction
Valproic acid (2-propylpentanoic acid) is a branched-chain fatty acid that is extensively metabolized in humans through three primary routes: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[1][2] Mitochondrial β-oxidation accounts for approximately 40% of the administered dose and leads to the formation of several metabolites, including (E)-2-en-VPA.[1] This pathway is analogous to the catabolism of endogenous fatty acids. The formation of (E)-2-en-VPA is the first step in the β-oxidation of valproate and is catalyzed by 2-methyl-branched chain acyl-CoA dehydrogenase (ACADSB).[3][4] Understanding the specifics of this metabolic process is crucial for elucidating the mechanisms of valproate's therapeutic action and its associated hepatotoxicity.
Metabolic Pathway of (E)-2-en-VPA Formation
The conversion of valproate to (E)-2-en-VPA occurs within the mitochondria of hepatocytes. The process can be summarized in the following steps:
-
Mitochondrial Uptake: Valproate, being a fatty acid, is transported into the mitochondrial matrix.
-
Activation to Valproyl-CoA: Inside the mitochondria, valproate is activated to its coenzyme A (CoA) thioester, valproyl-CoA. This reaction is catalyzed by a medium-chain acyl-CoA synthetase.[3]
-
Dehydrogenation to (E)-2-en-VPA-CoA: Valproyl-CoA is then dehydrogenated to form (E)-2-propylpent-2-enoyl-CoA ((E)-2-en-VPA-CoA). This irreversible reaction is the rate-limiting step in the β-oxidation of valproate and is catalyzed by the flavin adenine dinucleotide (FAD)-dependent enzyme, 2-methyl-branched chain acyl-CoA dehydrogenase (ACADSB).[3][4]
-
Hydrolysis to (E)-2-en-VPA: While (E)-2-en-VPA-CoA proceeds through further steps of β-oxidation, a portion of it can be hydrolyzed to release the free acid form, (E)-2-en-VPA.
The following diagram illustrates the metabolic pathway leading to the formation of (E)-2-en-VPA.
References
The Teratogenic Potential of (E)-2-propylpent-2-enoic Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-propylpent-2-enoic acid, also known as 2-en-VPA, is a primary active metabolite of the widely used anticonvulsant and mood stabilizer, valproic acid (VPA). The significant teratogenic effects of VPA, including an increased risk of neural tube defects and other congenital malformations, have prompted extensive research into the developmental toxicity of its metabolites to identify safer therapeutic alternatives. This technical guide provides an in-depth analysis of the existing studies on the teratogenic potential of this compound, presenting key quantitative data, detailed experimental protocols, and a discussion of the potential mechanistic differences compared to its parent compound.
Data Presentation: Comparative Teratogenicity Studies
The teratogenic potential of this compound has been directly compared to valproic acid in animal models. The following tables summarize the key quantitative findings from a pivotal study in Sprague-Dawley CD rats.
Table 1: Maternal and Fetal Outcomes Following Gestational Exposure in Rats [1]
| Treatment Group | Dose (mg/kg/day) | Change in Maternal Body Weight | Proportion of Resorptions | Proportion of Malformations | Fetal Body Weight Reduction |
| Control (Corn Oil) | - | No significant change | Not significantly different from control | 0.7% | - |
| This compound | 300 | No significant change | Not significantly different from control | No increase | No significant change |
| This compound | 400 | Reduction during treatment | Not significantly different from control | No increase | 7.9% |
| Valproic Acid (VPA) | 300 | Reduction during gestation | Not significantly different from control | 12.0% | 25.1% |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the results.
In Vivo Teratogenicity Study in Rats[1]
-
Animal Model: Sprague-Dawley CD rats.
-
Treatment Groups:
-
This compound (300 mg/kg)
-
This compound (400 mg/kg)
-
Valproic acid (VPA) (300 mg/kg)
-
Control (Corn oil vehicle)
-
-
Administration: Gavage, administered on embryonic days 7-18.
-
Endpoints Evaluated:
-
Maternal toxicity: Monitored by changes in body weight during gestation.
-
Embryo-fetal development:
-
Number of implantations
-
Proportion of resorptions
-
Proportion of malformations in fetuses
-
Fetal body weight on embryonic day 18
-
-
Pharmacokinetics: Maternal serum drug concentrations were measured at 1 and 6 hours post-treatment on day E18.
-
Mechanistic Considerations and Signaling Pathways
The teratogenicity of valproic acid is thought to be multifactorial, with several proposed mechanisms, including the inhibition of histone deacetylases (HDACs) and interference with folate metabolism.[2][3][4] The lack of teratogenicity observed with this compound suggests that it may not engage these pathways to the same extent as VPA.
Proposed Teratogenic Mechanisms of Valproic Acid
Valproic acid is a known inhibitor of HDACs, which leads to hyperacetylation of histones and altered gene expression critical for normal embryonic development.[2][5] Additionally, VPA has been shown to interfere with folate metabolism, a pathway crucial for neural tube closure.[3][6][7]
The following diagram illustrates the proposed mechanism of VPA-induced teratogenicity through HDAC inhibition.
Caption: Proposed mechanism of VPA teratogenicity via HDAC inhibition.
Experimental Workflow for Comparative Teratogenicity Assessment
The logical flow of a typical in vivo study to compare the teratogenic potential of compounds like VPA and its metabolites is depicted below.
References
- 1. Lack of teratogenicity of trans-2-ene-valproic acid compared to valproic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of valproate-induced teratogenesis with histone deacetylase inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Mechanism for Valproate-Induced Teratogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. svedbergopen.com [svedbergopen.com]
- 6. Valproic Acid in Pregnancy Revisited: Neurobehavioral, Biochemical and Molecular Changes Affecting the Embryo and Fetus in Humans and in Animals: A Narrative Review [mdpi.com]
- 7. Brief report novel mechanism for valproate-induced teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-2-Propylpent-2-enoic Acid: A Technical Guide to its Function as a Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-propylpent-2-enoic acid, more commonly known as Valproic Acid (VPA), is a well-established pharmaceutical agent initially recognized for its anticonvulsant and mood-stabilizing properties. Over the past two decades, a significant body of research has unveiled its potent activity as a histone deacetylase (HDAC) inhibitor. This guide provides an in-depth technical overview of VPA's mechanism as an HDAC inhibitor, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visual representation of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of VPA in oncology and other epigenetic-related disorders.
Introduction
Valproic acid (VPA) is a short-chain fatty acid that has been shown to inhibit Class I and IIa histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression.[2] By inhibiting HDACs, VPA promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including tumor suppressor genes.[2][3] This activity underlies VPA's anticancer effects, which include the induction of cell cycle arrest, apoptosis, and differentiation in transformed cells.[3][4][5]
Mechanism of Action
VPA's primary mechanism as an anticancer agent is the inhibition of HDACs. It is believed to bind directly to the catalytic center of the enzymes, blocking substrate access.[4][6] VPA shows selectivity for Class I HDACs (HDAC1, 2, 3, 8) and Class IIa HDACs (HDAC4, 5, 7, 9).[1] Notably, VPA has been shown to not only inhibit the enzymatic activity of HDAC1 but also to induce the proteasomal degradation of HDAC2.[7] This dual action leads to a significant increase in the acetylation of histones H3 and H4, which can be readily observed in treated cells.[8][9] The resulting epigenetic modifications trigger the re-expression of silenced genes, such as the cyclin-dependent kinase inhibitor p21, which plays a pivotal role in cell cycle control.[5][10]
Quantitative Data: Inhibitory Activity of Valproic Acid
The inhibitory potency of VPA has been quantified against both specific HDAC isoforms and various cancer cell lines. The data presented below is collated from multiple studies to provide a comparative overview.
Table 1: VPA Inhibitory Concentration (IC50) against HDAC Isoforms
| HDAC Isoform | IC50 Value (mM) | Notes |
| HDAC1 | 0.4 | VPA shows the highest potency for HDAC1 among the isoforms tested.[4][7][11][12] |
| Class I (general) | ~0.5 - 2.0 | VPA effectively inhibits Class I HDACs at therapeutically relevant concentrations.[7] |
| HDAC2 | Not specified (Degradation) | VPA primarily induces the degradation of HDAC2 rather than direct enzymatic inhibition.[7] |
| HDAC7 | ~2.3 | VPA demonstrates inhibitory activity against this Class IIa HDAC.[8] |
Table 2: VPA IC50 Values for Cell Growth Inhibition in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (mM) |
| KPC3 | Pancreatic Cancer | 1.098[4] |
| N-PA | Thyroid Cancer | ~1.0[3] |
| BHT-101 | Thyroid Cancer | ~1.0[3] |
| C6 Glioma | Glioma | ~1.0[13] |
| TE9 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15[14] |
| TE10 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15[14] |
| TE11 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15[14] |
| TE14 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15[14] |
| BT4Cn | Glioma | 2.67[15] |
| HeLa | Cervical Cancer | >3.0[15] |
| L929 | Fibrosarcoma | 1.25[15] |
Key Experimental Protocols
This section provides detailed methodologies for foundational experiments used to characterize VPA as an HDAC inhibitor.
In Vitro HDAC Activity Assay
This protocol is a representative method for measuring the direct inhibitory effect of VPA on HDAC enzymatic activity using a fluorometric assay.
Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1, BML-KI177)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
Recombinant human HDAC1 enzyme
-
Valproic acid (VPA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare VPA Dilutions: Prepare a series of VPA dilutions in HDAC Assay Buffer to determine the IC50 value.
-
Enzyme Reaction: In a 96-well black plate, add 25 µL of HDAC Assay Buffer, 5 µL of the fluorogenic HDAC substrate, and 10 µL of the VPA dilution or vehicle control.
-
Initiate Reaction: Add 10 µL of recombinant HDAC1 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Developer solution to each well.
-
Develop Signal: Incubate the plate at room temperature for 15-30 minutes to allow the fluorescent signal to develop.
-
Read Fluorescence: Measure the fluorescence using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each VPA concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6][8][16][17]
Western Blot for Histone Acetylation
This protocol details the detection of changes in global histone H3 and H4 acetylation in cells treated with VPA.
Materials:
-
Cell culture medium, plates, and cells of interest.
-
Valproic acid (VPA).
-
RIPA buffer or nuclear extraction kit.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels (e.g., 10-15% polyacrylamide).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-acetyl-Histone H3 (e.g., anti-H3K9ac)
-
Anti-acetyl-Histone H4 (e.g., anti-H4K8ac)
-
Loading control antibody (e.g., anti-GAPDH or anti-Total Histone H3).
-
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with the desired concentrations of VPA (e.g., 0, 0.5, 1, 2 mM) for a specified time (e.g., 24-48 hours).[9]
-
Protein Extraction: Harvest cells and extract proteins using RIPA buffer or a nuclear extraction kit according to the manufacturer's instructions. Keep samples on ice.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.[18]
-
Analysis: Quantify band intensities and normalize the acetylated histone signal to the loading control.[19]
VPA-Modulated Signaling Pathways
VPA's inhibition of HDACs triggers downstream effects on key cellular signaling pathways that control cell fate. The following diagrams illustrate two of the most critical pathways affected by VPA: cell cycle arrest and apoptosis.
Caption: VPA-induced G1 cell cycle arrest pathway.
Caption: VPA-induced intrinsic apoptosis pathway.
Discussion and Future Directions
Valproic acid stands out as an HDAC inhibitor due to its long history of clinical use, well-understood pharmacokinetic profile, and general tolerability. Its ability to induce cell cycle arrest and apoptosis in cancer cells is well-documented.[3][5] The primary mechanism involves the inhibition of Class I and IIa HDACs, leading to histone hyperacetylation and the reactivation of tumor suppressor genes like p21.[5][8] Furthermore, VPA modulates the balance of pro- and anti-apoptotic Bcl-2 family proteins to trigger the intrinsic mitochondrial apoptosis pathway.[20][21][22]
While the in vitro evidence is strong, translating these findings into clinical efficacy, particularly for solid tumors, remains a challenge. Future research should focus on:
-
Combination Therapies: Investigating synergistic effects of VPA with conventional chemotherapeutics and radiation therapy.[4][14]
-
Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to VPA treatment.
-
Targeted Delivery: Developing novel formulations or delivery systems to enhance VPA concentration at the tumor site and minimize systemic exposure.
Conclusion
This compound is a potent, clinically accessible HDAC inhibitor with a clear mechanism of action involving epigenetic reprogramming. It effectively induces cell cycle arrest and apoptosis in a wide range of cancer cell lines through the modulation of the p21 and Bcl-2 signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of VPA as a valuable component of anticancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Valproic acid induces apoptosis and cell cycle arrest in poorly differentiated thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The G1 phase arrest and apoptosis by intrinsic pathway induced by valproic acid inhibit proliferation of BGC-823 gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Valproic acid induces p21 and topoisomerase-II (alpha/beta) expression and synergistically enhances etoposide cytotoxicity in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Valproic Acid | EpigenTek [epigentek.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The anticonvulsant valproate teratogen restricts the glial cell cycle at a defined point in the mid-G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell type-specific anti-cancer properties of valproic acid: independent effects on HDAC activity and Erk1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. ovid.com [ovid.com]
- 19. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Valproic Acid on the Class I Histone Deacetylase 1, 2 and 3, Tumor Suppressor Genes p21WAF1/CIP1 and p53, and Intrinsic Mitochondrial Apoptotic Pathway, Pro- (Bax, Bak, and Bim) and anti- (Bcl-2, Bcl-xL, and Mcl-1) Apoptotic Genes Expression, Cell Viability, and Apoptosis Induction in Hepatocellular Carcinoma HepG2 Cell Line [journal.waocp.org]
- 21. The effect of valproic acid on intrinsic, extrinsic, and JAK/STAT pathways in neuroblastoma and glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Valproic Acid Enhanced Apoptosis by Promoting Autophagy Via Akt/mTOR Signaling in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of (E)-2-propylpent-2-enoic Acid in Plasma: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (E)-2-propylpent-2-enoic acid, a significant metabolite of the antiepileptic drug valproic acid, in plasma. The following sections outline various analytical methodologies, with a focus on providing actionable protocols and comparative data to aid in method selection and implementation in a research or clinical setting.
Introduction
This compound, also known as (E)-2-en-VPA, is a major metabolite of valproic acid (VPA). Monitoring its concentration in plasma is crucial for pharmacokinetic studies and in understanding the therapeutic and toxic effects of VPA. Due to the structural properties of this compound, which lacks a strong chromophore, highly sensitive and specific analytical methods are required for its accurate quantification in complex biological matrices like plasma. This guide explores the prevalent analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed protocols and performance characteristics.
Analytical Methodologies
The quantification of this compound in plasma is predominantly achieved through chromatographic methods coupled with mass spectrometry. These techniques offer the necessary selectivity and sensitivity to measure clinically relevant concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely adopted technique for the analysis of valproic acid and its metabolites due to its high sensitivity, specificity, and throughput.
Protocol 1: LC-MS/MS with Solid-Phase Extraction (SPE)
This protocol outlines a robust method for the simultaneous determination of valproic acid and its metabolites, including this compound, in human plasma.
1. Sample Preparation: Solid-Phase Extraction
-
Objective: To isolate the analytes from plasma proteins and other interfering substances.
-
Materials:
-
Human plasma (200 µL)
-
Internal Standard (IS) solution (e.g., valproic acid-d6)
-
Solid-Phase Extraction (SPE) cartridges (e.g., ZORBAX SB-C8)
-
Methanol
-
10mM Ammonium acetate with 0.1% formic acid
-
-
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Condition the SPE cartridge with methanol followed by equilibration with the aqueous mobile phase component.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Workflow for SPE Sample Preparation
Caption: Solid-Phase Extraction Workflow for Plasma Samples.
2. Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system
-
Column: ZORBAX SB-C8 (e.g., 3.5 µm, 2.1x100 mm)[1]
-
Mobile Phase: Isocratic elution with Methanol and 10mM Ammonium Acetate (80:20, v/v) containing 0.1% formic acid[1]
-
Flow Rate: 0.3 mL/min[1]
-
Column Temperature: 45 °C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary (LC-MS/MS)
| Parameter | This compound | Valproic Acid | Reference |
| Linearity Range | 50.15 - 5015.00 ng/mL | 2.03 - 152.25 µg/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 50.15 ng/mL | 2030 ng/mL | [1] |
| Intra-day Precision (%RSD) | < 15.0% | < 15.0% | [1] |
| Inter-day Precision (%RSD) | < 15.0% | < 15.0% | [1] |
| Accuracy | < 15.0% | < 15.0% | [1] |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | [1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of this compound, often requiring derivatization to improve the volatility and thermal stability of the analyte.
Protocol 2: GC-MS with Liquid-Liquid Extraction (LLE) and Derivatization
This protocol describes a method for the analysis of this compound in plasma using GC-MS following extraction and derivatization.
1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
Objective: To extract the analyte from plasma and convert it into a volatile derivative suitable for GC analysis.
-
Materials:
-
Plasma sample (0.5 mL)
-
Internal Standard (e.g., octanoic acid)
-
Ethyl acetate
-
Derivatizing agent (e.g., a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
-
Procedure:
-
To 0.5 mL of plasma, add the internal standard.
-
Perform liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness.
-
Add the derivatizing agent and heat to facilitate the reaction.
-
The derivatized sample is then ready for GC-MS injection.
-
Workflow for LLE and Derivatization
Caption: LLE and Derivatization Workflow for GC-MS Analysis.
2. GC-MS Conditions
-
Gas Chromatograph: GC system with a capillary column
-
Column: DB-1701 fused silica capillary column or similar[3]
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Optimized temperature gradient for the separation of derivatized analytes.
-
Mass Spectrometer: Mass selective detector
-
Ionization Mode: Electron Impact (EI)
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.
Quantitative Data Summary (GC-MS)
| Parameter | This compound | Valproic Acid | Reference |
| Linearity Range | 0.25 - 8 µg/mL | 25 - 150 µg/mL | [4] |
| Limit of Detection (LOD) | Not explicitly stated for 2-en-VPA | Not explicitly stated for VPA | [4] |
| Correlation Coefficient (r²) | 0.994 - 0.998 | 0.994 - 0.998 | [4] |
Discussion on HPLC-UV Method
Direct quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection presents significant challenges. The molecule lacks a strong chromophore, resulting in poor absorption in the UV region, which leads to low sensitivity.[5] While derivatization to introduce a UV-absorbing moiety is a possibility, this adds complexity to the sample preparation process. For routine and sensitive quantification of this compound in plasma, mass spectrometry-based methods (LC-MS/MS or GC-MS) are highly recommended due to their superior sensitivity and specificity.
Conclusion
The accurate quantification of this compound in plasma is essential for comprehensive pharmacokinetic and toxicokinetic profiling of valproic acid. This guide has provided detailed protocols and comparative data for the most effective analytical methods, namely LC-MS/MS and GC-MS. The choice between these methods will depend on the specific requirements of the study, available instrumentation, and desired throughput. While LC-MS/MS often offers higher throughput and simpler sample preparation, GC-MS remains a robust and reliable alternative. The provided workflows and data tables serve as a valuable resource for researchers and scientists in establishing and validating these analytical methods in their laboratories.
References
- 1. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Application Note and Protocol for the Separation of (E)- and (Z)-2-propylpent-2-enoic acid by HPLC
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the geometric isomers, (E)-2-propylpent-2-enoic acid and (Z)-2-propylpent-2-enoic acid, which are related compounds of the active pharmaceutical ingredient Valproic Acid. This method is intended for use by researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
Valproic acid is a widely used antiepileptic drug. During its synthesis and storage, various related compounds can be formed, including the unsaturated geometric isomers this compound and (Z)-2-propylpent-2-enoic acid. The quantitative determination of these isomers is crucial for ensuring the quality, safety, and efficacy of the drug product. Due to their similar physicochemical properties, the separation of these geometric isomers presents an analytical challenge. This application note details a robust reversed-phase HPLC method capable of achieving baseline separation of the (E) and (Z) isomers. The method utilizes a specialized stationary phase with enhanced shape selectivity to resolve these closely related compounds.
Experimental Protocol
A detailed methodology for the HPLC separation of (E)- and (Z)-2-propylpent-2-enoic acid is provided below.
Materials and Reagents
-
This compound reference standard
-
(Z)-2-propylpent-2-enoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in water
-
Water (HPLC grade)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions
| Parameter | Value |
| Column | Cholesterol-based column (e.g., Cogent UDC-Cholesterol™) |
| Particle Size | 5 µm |
| Dimensions | 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard ((E)- and (Z)-2-propylpent-2-enoic acid) and transfer to separate 10 mL volumetric flasks. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Transfer 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
-
Mixed Standard Solution: Combine equal volumes of the (E) and (Z) working standard solutions to create a mixed standard for system suitability testing.
Preparation of Sample Solutions
Accurately weigh a sample containing 2-propylpent-2-enoic acid and dissolve it in the sample diluent to achieve a final concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability
Inject the mixed standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Resolution (Rs): The resolution between the (E) and (Z) isomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of five replicate injections should be ≤ 2.0%.
Data Presentation
The following table summarizes the expected quantitative data for the separation of (E)- and (Z)-2-propylpent-2-enoic acid under the specified chromatographic conditions.
| Compound | Isomer | Expected Retention Time (min) |
| 2-propylpent-2-enoic acid | (Z)-isomer | ~ 8.5 |
| 2-propylpent-2-enoic acid | (E)-isomer | ~ 9.8 |
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis.
Caption: Workflow for the HPLC analysis of (E)- and (Z)-2-propylpent-2-enoic acid.
Application Notes and Protocols for (E)-2-Propylpent-2-enoic Acid in Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-propylpent-2-enoic acid, also known as trans-2-en-valproate (trans-2-en-VPA), is an active metabolite of the widely prescribed antiepileptic drug, valproic acid (VPA). Emerging research indicates that trans-2-en-VPA possesses significant anticonvulsant properties, in some cases demonstrating greater potency than its parent compound. These application notes provide detailed protocols for the use of this compound in preclinical epilepsy research, covering both in vivo and in vitro models. The methodologies described are intended to guide researchers in evaluating its efficacy and elucidating its mechanisms of action.
Mechanism of Action
The primary mechanism of action for this compound, similar to valproic acid, is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of genes involved in neuronal protection, differentiation, and apoptosis. This epigenetic modification is believed to contribute to its anticonvulsant and neuroprotective effects.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in various preclinical models of epilepsy.
Table 1: In Vivo Anticonvulsant Activity
| Animal Model | Species | Seizure Type | Test Compound | ED₅₀ (mg/kg) | Reference |
| Maximal Electroshock (MES) | Mouse | Tonic-Clonic | This compound | 133 | [1] |
| Maximal Electroshock (MES) | Mouse | Tonic-Clonic | Valproic Acid | 245 | [1] |
| Pentylenetetrazol (PTZ) | Mouse | Myoclonic | This compound | 108 | [1] |
| Pentylenetetrazol (PTZ) | Mouse | Myoclonic | Valproic Acid | 149 | [1] |
| Amygdala Kindling | Rat | Partial & Generalized | This compound | ~100 (effective dose) | [2] |
| Amygdala Kindling | Rat | Partial & Generalized | Valproic Acid | >100 (less potent) | [2] |
Table 2: In Vitro Activity
| Model System | Preparation | Endpoint | Test Compound | IC₅₀ / Effective Concentration | Reference |
| Cultured Mouse Neurons | Spinal Cord & Cortical Neurons | Limitation of Action Potential Firing | This compound | 1.2 mM (≤1 hr), 48 µM (24-48 hr) | |
| Rat Hippocampal Slices | Acute Brain Slices | Blockade of Epileptiform Activity | This compound | More effective than VPA at same concentration | [3] |
| Histone Deacetylase Assay | In Vitro Enzyme Assay | HDAC Inhibition | Valproic Acid (as reference) | ~0.5 - 1.5 mM | [4] |
Experimental Protocols
In Vivo Seizure Models
This model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Male albino mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Conductive saline solution
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least 3 days before the experiment, with free access to food and water.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations.
-
Administration: Administer the test compound or vehicle to different groups of animals via the desired route (e.g., intraperitoneal injection).
-
Seizure Induction: At the time of peak effect (e.g., 30 minutes post-injection), apply a drop of topical anesthetic to the corneas of each mouse. A short time later, apply a drop of conductive saline solution. Place the corneal electrodes on the eyes and deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[5]
-
Observation and Scoring: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, characterized by the rigid extension of the hindlimbs for at least 3 seconds.[5] The abolition of this phase is the primary endpoint.
-
Data Analysis: For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the ED₅₀ value using an appropriate statistical method (e.g., probit analysis).
This model is used to screen compounds for efficacy against myoclonic and absence seizures.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Pentylenetetrazol (PTZ)
-
Male albino mice (20-25 g)
-
Observation chambers
Procedure:
-
Animal Acclimatization: As described for the MES test.
-
Drug Preparation: Prepare solutions of this compound and PTZ in saline.
-
Administration: Administer the test compound or vehicle to different groups of animals. After a predetermined time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously).[6]
-
Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and observe for at least 30 minutes.
-
Scoring: Record the latency to the first myoclonic twitch and the presence or absence of generalized clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and loss of righting reflex). An animal is considered protected if it does not exhibit generalized clonic seizures.
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the ED₅₀.
In Vitro Electrophysiology
This protocol is for assessing the effect of this compound on epileptiform activity induced in acute brain slices.
Materials:
-
Wistar rats or mice
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
This compound
-
Chemicals to induce epileptiform activity (e.g., MgCl₂ for low Mg²⁺ model)
Procedure:
-
Slice Preparation: Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated aCSF. Prepare 300-400 µm thick hippocampal slices using a vibratome.[7]
-
Incubation: Transfer the slices to an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Recording Setup: Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Induction of Epileptiform Activity: After recording a stable baseline, switch the perfusion to a modified aCSF to induce epileptiform activity. Common models include:
-
Low Magnesium Model: aCSF with low or no Mg²⁺.
-
Low Calcium Model: aCSF with reduced Ca²⁺ concentration.
-
High Potassium Model: aCSF with an elevated K⁺ concentration.
-
-
Drug Application: Once stable epileptiform activity is established, bath-apply this compound at various concentrations.
-
Data Acquisition and Analysis: Record the epileptiform discharges before, during, and after drug application. Analyze the frequency, amplitude, and duration of the discharges to quantify the effect of the compound.
Biochemical Assay
This assay measures the ability of this compound to inhibit HDAC activity.
Materials:
-
Commercially available HDAC activity assay kit (fluorometric or colorimetric)
-
Nuclear extract from cells or purified HDAC enzyme
-
This compound
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the HDAC assay kit. This typically includes an assay buffer, a fluorogenic HDAC substrate, and a developer solution.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the HDAC substrate, the test compound at various concentrations (or vehicle as a control), and the nuclear extract or purified HDAC enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Signal Development: Add the developer solution to each well. This solution stops the deacetylation reaction and generates a fluorescent or colorimetric signal from the deacetylated substrate.
-
Detection: Measure the fluorescence (e.g., Ex/Em = 360/460 nm) or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Conclusion
The protocols and data presented provide a comprehensive framework for the investigation of this compound in epilepsy research. Its enhanced potency compared to valproic acid in several preclinical models suggests its potential as a promising candidate for further development as an antiepileptic drug. The detailed methodologies provided herein should facilitate standardized and reproducible evaluation of this and other novel anticonvulsant compounds.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application of (E)-2-propylpent-2-enoic Acid in Bipolar Disorder Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-propylpent-2-enoic acid, commonly known as valproic acid (VPA), is a branched short-chain fatty acid that has been a cornerstone in the treatment of epilepsy for decades.[1] Its therapeutic applications have since expanded to include the management of bipolar disorder, for which it is a widely prescribed mood stabilizer, and migraine prophylaxis.[1] In the context of bipolar disorder, VPA is particularly valued for its efficacy in treating acute manic episodes and as a maintenance therapy to prevent the recurrence of mood episodes.[2][3][4]
The mechanisms underlying the therapeutic effects of VPA in bipolar disorder are multifaceted and not yet fully elucidated. However, research has pointed to several key pathways through which VPA exerts its mood-stabilizing effects. These include the enhancement of GABAergic neurotransmission, modulation of voltage-gated sodium channels, and inhibition of key intracellular signaling enzymes such as glycogen synthase kinase-3β (GSK-3β) and histone deacetylases (HDACs).[5] The inhibition of HDACs, in particular, suggests that VPA may exert some of its therapeutic effects through epigenetic mechanisms, influencing gene expression patterns that are dysregulated in bipolar disorder.[6] Furthermore, VPA has been shown to impact critical signaling cascades, including the MAPK and Wnt/β-catenin pathways, which are involved in neuroprotection and synaptic plasticity.[7][8]
These application notes provide an overview of the use of VPA in bipolar disorder research, summarizing key clinical and preclinical findings. Detailed protocols for fundamental in vitro assays are also provided to facilitate further investigation into the mechanisms of VPA and the development of novel therapeutic strategies for bipolar disorder.
Data Presentation
Clinical Efficacy of Valproate in Bipolar Disorder (Meta-analysis Data)
| Clinical Endpoint | Comparison | Number of Studies (Participants) | Key Finding | Statistic | Reference |
| Acute Mania | Valproate vs. Placebo | 31 RCTs (n=4376) | Significantly better response with valproate. | RR = 1.42 (95% CI: 1.19 to 1.71); OR = 2.05 (95% CI: 1.32 to 3.20) | [2][9] |
| Valproate vs. Lithium | - | No significant difference in most efficacy outcomes. | OR = 1.75 (95% CI: 1.04 to 2.94) favoring lithium in one review for remission. | [2] | |
| Bipolar Depression | Valproate vs. Placebo | 7 RCTs (n=399) | Valproate more effective in reducing depressive symptoms and achieving remission. | Reduction in symptoms: OR = 2.80 (95% CI: 1.26 to 6.18); Remission: OR = 2.4 (95% CI: 1.09 to 5.29) | [2][10] |
| Valproate vs. Placebo | 4 RCTs (n=142) | Significant improvement in depression rating scores and treatment response. | SMD = -0.35 (95% CI: -0.69 to -0.02); RR for response = 2.00 (95% CI: 1.13 to 3.53) | [11][12] | |
| Maintenance Treatment | Valproate vs. Placebo | 11 RCTs (n=1063) | Valproate superior in preventing relapse of any mood episode. | RR = 0.63 (95% CI: 0.48 to 0.83) | [2] |
| Valproate vs. Placebo | 3 trials | Valproate superior in preventing new illness episodes. | OR = 0.42 (95% CI: 0.30–0.60) | [3] | |
| Valproate vs. Lithium | 11 trials | Similar protective effects. | OR = 1.20 (95% CI: 0.81–1.79) | [3] |
RR: Risk Ratio; OR: Odds Ratio; CI: Confidence Interval; SMD: Standardized Mean Difference; NNT: Number Needed to Treat; RCTs: Randomized Controlled Trials.
Preclinical Efficacy of Valproate in an Animal Model of Mania
| Animal Model | Behavioral Test | Treatment Groups | Key Finding | Reference |
| ClockΔ19 mice (mania-like phenotype) | Light/Dark Box | Wild-type (WT) + Vehicle, ClockΔ19 + Vehicle, ClockΔ19 + VPA | VPA normalized the increased time spent in the light side by ClockΔ19 mice. | [5] |
| Elevated Plus Maze (EPM) | WT + Vehicle, ClockΔ19 + Vehicle, ClockΔ19 + VPA | VPA normalized the increased time spent in the open arms by ClockΔ19 mice. | [5] | |
| Forced Swim Test (FST) | WT + Vehicle, ClockΔ19 + Vehicle, ClockΔ19 + VPA | VPA normalized the decreased immobility of ClockΔ19 mice. | [5] |
Signaling Pathways and Experimental Workflows
Valproic Acid's Impact on the Wnt/β-catenin Signaling Pathway
Caption: VPA inhibits GSK-3β, stabilizing β-catenin and activating Wnt target genes.
Valproic Acid's Modulation of the MAPK Signaling Pathway
Caption: VPA can activate the MAPK/ERK pathway, promoting neuroprotection.
Experimental Workflow for In Vitro VPA Studies
Caption: A typical workflow for investigating VPA's mechanisms in vitro.
Experimental Protocols
Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol is adapted from commercially available fluorescent HDAC assay kits and published methodologies.[6][13]
Objective: To determine the inhibitory effect of VPA on HDAC activity in vitro.
Materials:
-
HDAC assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC enzyme source (e.g., nuclear extract from cultured cells or purified recombinant HDAC)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., containing Trichostatin A (TSA) to stop the reaction and a protease to cleave the deacetylated substrate)
-
Valproic acid (VPA)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of VPA in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of VPA in HDAC assay buffer to create a range of concentrations for testing. Include a vehicle control (solvent only).
-
Dilute the HDAC enzyme source in cold HDAC assay buffer to the desired working concentration.
-
Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.
-
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add the following in order:
-
HDAC assay buffer
-
VPA dilutions or vehicle control
-
Diluted HDAC enzyme source
-
-
Incubate the plate at 37°C for 15 minutes to allow VPA to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
-
Data Acquisition:
-
Measure the fluorescence intensity in each well using a fluorometric microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all other readings.
-
Calculate the percentage of HDAC inhibition for each VPA concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the VPA concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of VPA that inhibits 50% of HDAC activity).
-
Protocol 2: In Vitro Glycogen Synthase Kinase-3β (GSK-3β) Kinase Assay
This protocol is based on luminescence-based kinase assays that measure ATP consumption.[14][15][16][17]
Objective: To quantify the inhibitory effect of VPA on GSK-3β kinase activity.
Materials:
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Recombinant GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide such as GS-2)
-
ATP
-
Valproic acid (VPA)
-
ADP-Glo™ Kinase Assay Kit (or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well white microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of VPA in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of VPA in kinase assay buffer. Include a vehicle control.
-
Dilute the recombinant GSK-3β enzyme in kinase assay buffer to the desired concentration.
-
Prepare a solution of the GSK-3β substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for GSK-3β.
-
-
Kinase Reaction:
-
In a white microplate, add the following to each well:
-
VPA dilutions or vehicle control
-
Diluted GSK-3β enzyme
-
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
After the incubation, add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of GSK-3β inhibition for each VPA concentration relative to the vehicle control (higher luminescence indicates greater inhibition).
-
Plot the percent inhibition against the logarithm of the VPA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Assessment of Neuroprotective Effects of Valproic Acid in Neuronal Cell Culture
This protocol provides a general framework for assessing the neuroprotective effects of VPA against excitotoxicity in a neuronal cell line like SH-SY5Y.[18]
Objective: To determine if VPA can protect neuronal cells from excitotoxicity-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells (or other neuronal cell line/primary neurons)
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Valproic acid (VPA)
-
An excitotoxic agent (e.g., glutamate or kainic acid)
-
Cell viability assay reagent (e.g., MTT, MTS, or a live/dead cell staining kit)
-
96-well clear tissue culture plates
-
Spectrophotometer or fluorescence microscope
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells according to standard protocols.
-
For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid for several days prior to the experiment.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
VPA Pre-treatment:
-
Prepare various concentrations of VPA in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of VPA or a vehicle control.
-
Incubate the cells with VPA for a pre-determined period (e.g., 24 hours) to allow for the induction of potential protective mechanisms.
-
-
Induction of Excitotoxicity:
-
Prepare a solution of the excitotoxic agent (e.g., glutamate) in cell culture medium.
-
Add the excitotoxic agent to the wells (except for the untreated control wells) to induce cell death. The concentration and duration of exposure to the excitotoxic agent should be optimized beforehand to cause a significant but not complete loss of cell viability.
-
Incubate the cells for the determined duration (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
After the excitotoxicity induction period, assess cell viability using a chosen method:
-
MTT/MTS Assay: Add the reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
-
Live/Dead Staining: Use a fluorescent dye combination (e.g., calcein-AM for live cells and ethidium homodimer-1 for dead cells) and visualize the cells under a fluorescence microscope. Quantify the percentage of live cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Compare the viability of cells treated with the excitotoxic agent alone to those pre-treated with VPA before the excitotoxic insult.
-
Determine if VPA pre-treatment resulted in a statistically significant increase in cell viability, indicating a neuroprotective effect. Plot the cell viability against the VPA concentration to observe any dose-dependent effects.
-
Conclusion
Valproic acid remains a critical therapeutic agent for bipolar disorder, and ongoing research continues to unravel its complex mechanisms of action. The data and protocols presented here provide a foundation for researchers and drug development professionals to further investigate the role of VPA and its downstream targets in the pathophysiology and treatment of bipolar disorder. By utilizing these standardized methods, the scientific community can work towards a more comprehensive understanding of this complex illness and pave the way for the development of more targeted and effective therapies.
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The efficacy of valproate in acute mania, bipolar depression and maintenance therapy for bipolar disorder: an overview of systematic reviews with meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Treatment of Bipolar Disorder with Valproate: Updated Systematic Review and Meta-analyses | Semantic Scholar [semanticscholar.org]
- 4. Valproic acid, valproate and divalproex in the maintenance treatment of bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproate reverses mania-like behaviors in mice via preferential targeting of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The efficacy of valproate in acute mania, bipolar depression and maintenance therapy for bipolar disorder: an overview of systematic reviews with meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Valproate for the treatment of acute bipolar depression: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Valproate for the treatment of acute bipolar depression: systematic review and meta-analysis - ePrints Soton [eprints.soton.ac.uk]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
- 18. Valproic Acid Causes Extensive Cell Detachment and Death in Differentiated Sh-SY5Y Cell Cultures: An In Vitro Observation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of (E)-2-propylpent-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-propylpent-2-enoic acid is an unsaturated metabolite of valproic acid (VPA), a well-established antiepileptic drug also known for its neuroprotective properties.[1][2][3] While the neuroprotective effects of VPA are extensively documented, research specifically focusing on its metabolite, this compound, is less comprehensive. These application notes provide a framework for investigating the potential neuroprotective effects of this compound, drawing upon the established mechanisms of its parent compound, VPA. The provided protocols are based on standard methodologies used to assess neuroprotection for VPA and its derivatives.
Postulated Mechanisms of Neuroprotection
Based on its structural relationship to valproic acid, the neuroprotective effects of this compound are likely mediated through similar signaling pathways. The primary proposed mechanisms include:
-
Histone Deacetylase (HDAC) Inhibition: VPA is a known HDAC inhibitor, leading to the hyperacetylation of histones and subsequent changes in gene expression.[1][4] This can upregulate the expression of neuroprotective genes, such as those encoding for heat shock proteins and antioxidant enzymes. This compound, as an active metabolite, may also possess HDAC inhibitory activity.[2]
-
Modulation of Inflammatory Pathways: Neuroinflammation is a key contributor to neuronal damage in various neurological disorders. VPA has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways.[5][6]
-
Antioxidant Activity: Oxidative stress is a major factor in neuronal cell death. VPA has demonstrated the ability to mitigate oxidative damage.[6][7]
-
Regulation of Apoptotic Pathways: VPA can protect neurons from apoptosis by modulating the expression of pro- and anti-apoptotic proteins.
Data Presentation
The following tables present hypothetical quantitative data for this compound, based on typical findings for valproic acid and its analogues. These tables are intended to serve as a template for organizing experimental results.
Table 1: In Vitro Neuroprotective Activity of this compound
| Assay | Cell Line | Neurotoxin | This compound Concentration | Outcome Measure | Result |
| MTT Assay | SH-SY5Y | 6-OHDA | 10 µM | % Cell Viability | 65% ± 5% |
| 50 µM | 85% ± 7% | ||||
| 100 µM | 95% ± 6% | ||||
| LDH Assay | Primary Cortical Neurons | Glutamate | 10 µM | % Cytotoxicity | 40% ± 4% |
| 50 µM | 25% ± 3% | ||||
| 100 µM | 15% ± 2% | ||||
| Caspase-3 Activity | HT22 | H₂O₂ | 50 µM | Fold Change vs. Control | 0.6 ± 0.1 |
Table 2: In Vivo Neuroprotective Efficacy of this compound
| Animal Model | Treatment Group | Dose (mg/kg) | Outcome Measure | Result |
| MCAO Rat Model of Stroke | Vehicle | - | Infarct Volume (mm³) | 150 ± 20 |
| This compound | 50 | 100 ± 15 | ||
| 100 | 75 ± 10 | |||
| MPTP Mouse Model of Parkinson's Disease | Vehicle | - | Striatal Dopamine Level (ng/mg tissue) | 5 ± 1 |
| This compound | 50 | 8 ± 1.5 | ||
| 100 | 12 ± 2 |
Experimental Protocols
In Vitro Neuroprotection Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the protective effect of this compound against neurotoxin-induced cell death.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), glutamate, H₂O₂)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 2-4 hours.
-
Induce neurotoxicity by adding the chosen neurotoxin to the wells. Include control wells with no neurotoxin and wells with neurotoxin but no this compound.
-
Incubate for the appropriate time for the neurotoxin to induce cell death (typically 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
2. Lactate Dehydrogenase (LDH) Assay
-
Objective: To quantify cytotoxicity by measuring the release of LDH from damaged cells.
-
Protocol: This assay is typically performed on the cell culture supernatant collected from the same wells used for the MTT assay before the addition of MTT. Commercial LDH assay kits provide a straightforward protocol for measuring LDH activity.
3. Western Blot Analysis for Apoptosis Markers
-
Objective: To investigate the effect of this compound on apoptotic signaling pathways.
-
Protocol:
-
Treat cells as described in the MTT assay protocol.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Bax, Bcl-2).
-
Incubate with a corresponding secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Neuroprotection Studies
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Ischemic Stroke)
-
Objective: To evaluate the neuroprotective effect of this compound in a model of ischemic stroke.
-
Protocol:
-
Anesthetize rats and induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament technique.
-
Administer this compound or vehicle at a predetermined time point (e.g., 30 minutes post-reperfusion).
-
After a set survival period (e.g., 24 or 48 hours), euthanize the animals and harvest the brains.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Behavioral tests (e.g., neurological deficit scoring, rotarod test) can be performed before euthanasia to assess functional recovery.
-
Visualizations
References
- 1. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Biochemical, molecular and epigenetic mechanisms of valproic acid neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Insight Into the Role of Valproic Acid in Neurodegenerative Disorders: An Updated Review [biomedrb.com]
- 6. Neuroprotective effects of valproic acid on brain ischemia are related to its HDAC and GSK3 inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labforvets.com [labforvets.com]
Application of (E)-2-propylpent-2-enoic Acid in Cancer Cell Line Studies: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(E)-2-propylpent-2-enoic acid , a derivative of the well-established anti-convulsant and histone deacetylase (HDAC) inhibitor Valproic Acid (VPA), is emerging as a compound of interest in oncological research. While direct studies on this compound are limited, the extensive research on its parent compound, VPA, provides a strong foundation for its potential application in cancer cell line studies. VPA has demonstrated significant anti-neoplastic properties by inducing cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][2][3] It is hypothesized that this compound may exhibit similar, if not enhanced, anticancer activities.
The primary mechanism of action of VPA and its analogues is the inhibition of histone deacetylases (HDACs).[2] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, VPA and its derivatives promote histone hyperacetylation, resulting in a more open chromatin state and the re-expression of tumor suppressor genes that can halt cell proliferation and induce cell death.[2]
Key cellular processes affected by VPA and likely relevant for this compound include:
-
Cell Cycle Arrest: VPA has been shown to induce cell cycle arrest at the G1 or G2/M phase in various cancer cells, including glioma, colorectal, and thyroid cancer cell lines.[1][2][4] This is often associated with the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of cyclins and cyclin-dependent kinases (CDKs).[2][4]
-
Induction of Apoptosis: VPA can trigger programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.[3][4] This involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[2][3]
-
Autophagy: In some cancer cell types, such as glioma cells, VPA has been observed to promote autophagy, a cellular process of self-digestion that can lead to cell death.[1]
-
Sensitization to Chemotherapy and Radiotherapy: VPA has been shown to enhance the efficacy of conventional cancer treatments like temozolomide and irradiation in glioma cell lines.[1][3]
Given these promising effects, this compound warrants investigation as a potential therapeutic agent against a range of cancers. The following sections provide a summary of quantitative data from studies on the closely related VPA and detailed protocols for key in vitro experiments.
Data Presentation: Efficacy of Valproic Acid (VPA) in Cancer Cell Lines
The following table summarizes the quantitative data on the effects of Valproic Acid (VPA), a close structural analog of this compound, on various cancer cell lines. This data is provided as a reference for designing and interpreting experiments with this compound.
| Cell Line | Cancer Type | Parameter | VPA Concentration | Effect | Reference |
| T98-G | Human Glioma | IC50 | Not specified | Mild cytotoxicity | [3] |
| SF295 | Human Glioma | IC50 | Not specified | Mild cytotoxicity | [3] |
| T98-G | Human Glioma | Apoptosis | 1.0 mmol/L (with TMZ or IR) | Increased apoptotic rates | [1] |
| SF295 | Human Glioma | Apoptosis | 1.0 mmol/L (with TMZ or IR) | Increased apoptotic rates | [1] |
| Caco-2 | Colorectal Cancer | Growth Inhibition | 0.25–2 mM | Significant growth blockage | [2] |
| SW-480 | Colorectal Cancer | Growth Inhibition | 0.25–2 mM | Significant growth blockage | [2] |
| CX-1 | Colorectal Cancer | Growth Inhibition | 0.25–2 mM | Significant growth blockage | [2] |
| WIDR | Colorectal Cancer | Growth Inhibition | 0.25–2 mM | Significant growth blockage | [2] |
| N-PA | Poorly Differentiated Thyroid Cancer | Apoptosis | 1 mM | Induction of apoptosis | [4] |
| BHT-101 | Poorly Differentiated Thyroid Cancer | Apoptosis | 1 mM | Induction of apoptosis | [4] |
| N-PA | Poorly Differentiated Thyroid Cancer | Cell Cycle Arrest | 1 mM | Arrest in G1 phase | [4] |
| BHT-101 | Poorly Differentiated Thyroid Cancer | Cell Cycle Arrest | 1 mM | Arrest in G1 phase | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer effects of compounds like this compound in cancer cell line studies. These protocols are based on standard laboratory procedures and those reported in studies on VPA.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p21, Bcl-2, Bax, cleaved caspase-3, acetylated-Histone H3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
Visualizations
Caption: Experimental workflow for evaluating the anticancer effects.
Caption: Proposed mechanism of action via HDAC inhibition.
Caption: Key proteins in the intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Valproate inhibits colon cancer growth through cell cycle modification in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jrmds.in [jrmds.in]
Application Notes and Protocols for Assessing the Toxicity of (E)-2-propylpent-2-enoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(E)-2-propylpent-2-enoic acid is a structural analog and a metabolite of Valproic Acid (VPA), a widely used antiepileptic drug.[1][2] VPA is known for its potential to cause hepatotoxicity, developmental toxicity, and genotoxicity.[3][4][5][6][7][8][9][10][11] Therefore, it is crucial to thoroughly assess the toxicological profile of its analogs, such as this compound, during drug development. These application notes provide detailed protocols for a tiered approach to evaluating the potential cytotoxicity, genotoxicity, and developmental toxicity of this compound.
In Vitro Cytotoxicity Assessment
Principle
The initial assessment of toxicity involves determining the cytotoxic potential of this compound on a relevant cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][13][14] It measures the metabolic activity of cells, which is an indicator of their viability and proliferation.[12][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of living cells.[12][13]
Experimental Protocol: MTT Assay
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).[13] Incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control (medium only).[13]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13][15] Incubate for 2-4 hours at 37°C.[13][15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
Data Presentation
The results of the MTT assay can be summarized in the following table:
| Concentration of this compound (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 (Control) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 |
Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Genotoxicity Assessment
Principle
The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA damage in individual cells.[16][17][18] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[18] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[18]
Experimental Protocol: Alkaline Comet Assay
Materials:
-
Human peripheral blood lymphocytes or a suitable cell line
-
This compound
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 2-24 hours).
-
Slide Preparation: Mix approximately 10^5 treated cells with LMP agarose and pipette onto a pre-coated slide with NMP agarose.[17]
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.[17][19]
-
Alkaline Unwinding: Place the slides in the electrophoresis buffer for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Neutralization: Wash the slides with neutralization buffer.[20]
-
Staining: Stain the DNA with a fluorescent dye.[17]
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and score the DNA damage using appropriate software. At least 50-100 cells should be scored per sample.[19]
Data Presentation
The genotoxicity data can be presented in the following table:
| Concentration of this compound (µM) | Mean % Tail DNA | Mean Tail Moment |
| 0 (Control) | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., H2O2) |
% Tail DNA and Tail Moment are common parameters to quantify DNA damage.
Experimental Workflow
Caption: Workflow for the alkaline comet assay.
Developmental Toxicity Assessment
Principle
The zebrafish (Danio rerio) embryo is a well-established in vivo model for developmental toxicity screening due to its rapid external development, optical transparency, and genetic homology to humans.[21] This assay allows for the assessment of a compound's potential to cause lethal, teratogenic (malformative), and other adverse effects on developing embryos.
Experimental Protocol: Zebrafish Embryo Developmental Toxicity Assay
Materials:
-
Wild-type zebrafish embryos
-
This compound
-
Embryo medium (E3 medium)
-
24-well or 96-well plates
-
Stereomicroscope
-
Incubator at 28.5°C
Procedure:
-
Embryo Collection: Collect freshly fertilized zebrafish eggs and select healthy, normally developing embryos at the 4- to 8-cell stage.[21]
-
Compound Exposure: Prepare serial dilutions of this compound in E3 medium. At approximately 4-6 hours post-fertilization (hpf), place individual embryos into the wells of a plate and replace the medium with the test solutions.[21] Include vehicle and untreated controls.
-
Incubation: Incubate the plates at 28.5°C for up to 120 hpf.
-
Endpoint Assessment: Observe the embryos at 24, 48, 72, 96, and 120 hpf for various toxicological endpoints.[21][22]
Data Presentation
The developmental toxicity data can be summarized as follows:
Lethality Data:
| Concentration of this compound (µM) | Number of Dead Embryos at 24h | Number of Dead Embryos at 48h | Number of Dead Embryos at 72h | Number of Dead Embryos at 96h | Number of Dead Embryos at 120h |
| 0 (Control) | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Teratogenicity Data (at 120 hpf):
| Concentration of this compound (µM) | Incidence of Pericardial Edema (%) | Incidence of Yolk Sac Edema (%) | Incidence of Spinal Curvature (%) |
| 0 (Control) | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Experimental Workflow
Caption: Workflow for the zebrafish developmental toxicity assay.
Potential Mechanisms of Toxicity
Valproic acid is known to induce toxicity through several mechanisms.[3][4] These pathways should be considered when investigating the toxicity of this compound.
-
Oxidative Stress: VPA can lead to an imbalance between the production of reactive oxygen species and the antioxidant defense system.[3][4]
-
Mitochondrial Dysfunction: Interference with mitochondrial metabolic pathways can lead to cellular failure.[3][5]
-
Inhibition of Histone Deacetylases (HDACs): VPA is an HDAC inhibitor, which can alter gene expression and contribute to its teratogenic effects.[2]
Signaling Pathway Diagram
References
- 1. Pharmacological evaluation of various metabolites and analogues of valproic acid. Anticonvulsant and toxic potencies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Valproate Toxicity: Practice Essentials, Background, Pathophysiology and Etiology [emedicine.medscape.com]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. eastjmed.org [eastjmed.org]
- 9. Developmental toxicity of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of valproic acid (VPA) developmental toxicity and pharmacokinetics in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation on sodium valproate induced germ cell damage, oxidative stress and genotoxicity in male Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. rndsystems.com [rndsystems.com]
- 19. Neutral Comet Assay [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]
Techniques for Measuring Histone Deacetylase Inhibition by (E)-2-propylpent-2-enoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to characterize the histone deacetylase (HDAC) inhibitory activity of (E)-2-propylpent-2-enoic acid, an unsaturated analog of the well-known HDAC inhibitor, valproic acid (VPA). The protocols detailed below are designed to be adaptable for researchers in academic and industrial settings, focusing on both biochemical and cellular assays to provide a multi-faceted understanding of the compound's mechanism of action and potency.
Introduction to this compound and HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. The dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders, making HDACs attractive therapeutic targets.
Valproic acid (VPA, 2-propylpentanoic acid) is an established drug for epilepsy and bipolar disorder that was later identified as a broad-spectrum inhibitor of Class I and IIa HDACs. This compound, as a key metabolite and unsaturated analog of VPA, is of significant interest for its potential HDAC inhibitory properties and potentially improved pharmacological profile. Accurate and robust methods are essential to quantify its inhibitory effects.
Data Presentation: HDAC Inhibition by Valproic Acid and its Analogs
While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table summarizes the inhibitory concentrations of its parent compound, valproic acid (VPA), against various HDACs and in different cell lines. This data provides a crucial benchmark for evaluating the potency of this compound. Researchers are encouraged to generate specific data for this compound using the protocols provided below.
| Compound | Target/Cell Line | Assay Type | IC50 Value | Reference |
| Valproic Acid | HDAC1 | In vitro biochemical | ~0.4 mM | [1] |
| Valproic Acid | T98-G (glioma) | Cellular (cytotoxicity) | 3.85 ± 0.58 mM | [2] |
| Valproic Acid | SF295 (glioma) | Cellular (cytotoxicity) | 2.15 ± 0.38 mM | [2] |
| OH-VPA (VPA derivative) | HeLa (cervical cancer) | Cellular (antiproliferative) | 0.92 mM | [3] |
| Valproic Acid | HeLa (cervical cancer) | Cellular (antiproliferative) | 9.12 mM | [3] |
Experimental Protocols
Biochemical Assay: Fluorometric HDAC Activity Assay
This in vitro assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HDAC isoforms. The principle involves the use of a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to release a fluorescent molecule.
Materials:
-
Purified recombinant human HDAC1, HDAC2, HDAC3, etc.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Trichostatin A (TSA) or SAHA (positive control inhibitor)
-
HDAC Developer (e.g., Trypsin)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 440-460 nm)
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to determine the IC50 value.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or control (vehicle or positive inhibitor)
-
Purified HDAC enzyme
-
-
Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add the HDAC developer to each well and incubate at room temperature for 15 minutes.
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Histone Acetylation
This assay determines the ability of this compound to inhibit HDAC activity within intact cells, leading to an increase in histone acetylation (hyperacetylation).
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the acetylated histone of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels to determine the fold-change in acetylation upon treatment.
Signaling Pathway of HDAC Inhibition
The inhibition of HDACs by compounds like this compound leads to an increase in the acetylation of histones. This neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting relaxed chromatin structure allows for greater accessibility of transcription factors to DNA, leading to the activation of gene expression. This can, in turn, induce cellular processes such as cell cycle arrest, differentiation, and apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2′-Hydroxyphenyl)-2-propylpentanamide (OH-VPA), a histone deacetylase inhibitor, induces the release of nuclear HMGB1 and modifies ROS levels in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (E)-2-Propylpent-2-enoic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (E)-2-propylpent-2-enoic acid, a significant pharmaceutical compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the widely-used malonic ester synthesis route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diethyl Dipropylmalonate (Alkylation Step) | 1. Incomplete deprotonation of diethyl malonate. 2. Presence of moisture, leading to the formation of sodium hydroxide which can interfere with the reaction.[1] 3. Incorrect order of reactant addition.[1] 4. Formation of dialkylated byproducts.[2][3] | 1. Ensure the use of a sufficiently strong and dry base (e.g., sodium ethoxide in absolute ethanol). 2. Use anhydrous solvents and reagents to prevent unwanted side reactions.[1] 3. Add diethyl malonate to the base before introducing the alkyl halide (1-bromopropane).[1] 4. Use an excess of diethyl malonate to minimize dialkylation.[4] |
| Incomplete Hydrolysis of Diethyl Dipropylmalonate | 1. Insufficient concentration or amount of base (e.g., NaOH, KOH). 2. Inadequate reaction time or temperature.[1] | 1. Use a sufficient excess of a strong base for saponification. 2. Ensure the reaction is heated (e.g., 70-90°C) for an adequate duration (e.g., 4 hours) to drive the hydrolysis to completion.[5] |
| Formation of Byproducts During Decarboxylation | High reaction temperatures during decarboxylation can lead to the formation of byproducts.[6] | Maintain the temperature within the optimal range (e.g., 140-180°C) and monitor the reaction for the cessation of CO2 evolution.[5][6] |
| Low Purity of Final Product | 1. Presence of unreacted starting materials or intermediates. 2. Contamination with the (Z)-isomer. 3. Residual solvents from the manufacturing process.[6] | 1. Optimize reaction conditions at each step to ensure complete conversion. 2. Employ purification techniques such as fractional distillation under reduced pressure.[7] For separation of E/Z isomers, consider chromatography on silica gel impregnated with silver nitrate or isomerization of the Z-isomer to the desired E-isomer under acidic conditions.[8][9] 3. Ensure proper drying and purification of the final product to remove any residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The classical malonic ester synthesis is a widely employed and versatile method for preparing 2-propylpentanoic acid (valproic acid), which can be a precursor to this compound.[10][11] This multi-step process involves the dialkylation of diethyl malonate with propyl bromide, followed by hydrolysis and decarboxylation.[12]
Q2: What are the critical parameters to control for maximizing the yield?
A2: To maximize the yield, it is crucial to control several parameters:
-
Anhydrous Conditions: The presence of water can lead to the formation of sodium hydroxide from sodium ethoxide, which can negatively impact the alkylation step.[1]
-
Order of Reactant Addition: Diethyl malonate should be added to the base before the alkyl halide to ensure the formation of the desired carbanion and minimize side reactions like ether formation.[1]
-
Reaction Temperature: Maintaining optimal temperatures for hydrolysis and decarboxylation is essential to ensure complete reactions and prevent byproduct formation.[1][6]
-
Stoichiometry: Using an excess of diethyl malonate can help to reduce the formation of dialkylated side products.[4]
Q3: How can I minimize the formation of the (Z)-isomer?
A3: While the malonic ester synthesis of the saturated valproic acid does not directly produce E/Z isomers, subsequent steps to introduce the double bond or alternative synthetic routes might. To obtain the desired (E)-isomer, specific stereoselective synthesis methods can be employed. One such method involves the reaction of propionaldehyde with a phosphorus derivative, which has been shown to yield the (E)-isomer with only a small percentage of the (Z)-isomer.[13] If a mixture of isomers is obtained, separation can be attempted through chromatographic methods, or the (Z)-isomer can be converted to the (E)-isomer under acidic conditions.[8][9]
Q4: What are the most effective methods for purifying the final product?
A4: Fractional distillation under reduced pressure is a highly effective method for purifying this compound, as it can separate the product from non-volatile impurities and some byproducts.[7] For removing the (Z)-isomer, specialized chromatographic techniques, such as HPLC or column chromatography on silver nitrate-impregnated silica gel, may be necessary.[9]
Experimental Protocols
Malonic Ester Synthesis of 2-Propylpentanoic Acid
This protocol outlines the synthesis of 2-propylpentanoic acid, a precursor that can be further modified to yield the target compound.
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add 1-bromopropane dropwise to the reaction mixture.
-
Heat the mixture to reflux for approximately 3 hours to ensure complete dialkylation.[5]
Step 2: Hydrolysis (Saponification)
-
After cooling the reaction mixture, add an aqueous solution of sodium hydroxide (15-20%).
-
Heat the mixture at 70-90°C for about 4 hours to hydrolyze the ester groups.[5]
-
Recover the ethanol by distillation.[5]
Step 3: Decarboxylation
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Slowly heat the resulting dipropylmalonic acid to 140-180°C. Carbon dioxide will evolve.
-
Continue heating until the gas evolution ceases, indicating the completion of the decarboxylation to form crude 2-propylpentanoic acid.[5]
Step 4: Purification
-
Purify the crude 2-propylpentanoic acid by fractional distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Reported Yields for Valproic Acid Synthesis
| Synthetic Approach | Key Reagents/Conditions | Reported Yield | Reported Purity | Reference |
| Malonic Ester Synthesis | Diethyl malonate, 1-bromo-n-propane, sodium ethoxide | ~45.1% | High | [1] |
| Microwave-Assisted Decarboxylation | Di-n-propyl malonic acid, microwave irradiation at 190°C for 10 min | 71% (overall) | - | [7] |
| Flow Chemistry | Saponification in PFA-PFR at 120°C, decarboxylation in SS-PFR at 140°C | 89% | 99.9% (GC) | [7] |
| Copper(I) Oxide Catalyzed Decarboxylation | 2,2-di-n-propyl malonic acid, Cu2O in acetonitrile, reflux for 15h | 98% | 99.5% | [7] |
| Cyanoacetate Route | 2-cyano-2-valproate derivatives, hydrolysis with sulfuric acid | Substantial | High | [1] |
Visualizations
Caption: Malonic Ester Synthesis Workflow for 2-Propylpentanoic Acid.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. CN102241582B - Synthesis technology of sodium valproate - Google Patents [patents.google.com]
- 6. WO2008062471A2 - A mild method for the production of di-n-propylacetic acid (valproic acid) - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. figshare.com [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 12. homework.study.com [homework.study.com]
- 13. US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters - Google Patents [patents.google.com]
Stability issues of (E)-2-propylpent-2-enoic acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (E)-2-propylpent-2-enoic acid in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in aqueous solutions.
Issue 1: Precipitation or Cloudiness of the Aqueous Solution
-
Question: I prepared an aqueous solution of this compound, and it appears cloudy or has formed a precipitate. What could be the cause, and how can I resolve this?
-
Answer: this compound, like many carboxylic acids with a significant hydrocarbon portion, has limited solubility in water. The observed precipitation is likely due to exceeding its solubility limit. Carboxylic acids with fewer than five carbon atoms are generally soluble in water, while those with higher molecular weights are less soluble due to the hydrophobic nature of the larger hydrocarbon chain.
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of your solution does not exceed the known solubility of this compound.
-
Adjust pH: The solubility of carboxylic acids is highly dependent on pH. By increasing the pH of the solution with a base (e.g., NaOH or KOH), you can deprotonate the carboxylic acid to form its more soluble carboxylate salt.
-
Co-solvents: If experimentally permissible, consider the use of a co-solvent such as ethanol, methanol, or DMSO to increase the solubility.
-
Gentle Warming: In some cases, gentle warming and sonication can help dissolve the compound. However, be cautious as elevated temperatures can also accelerate degradation.
-
Issue 2: Inconsistent Experimental Results or Loss of Compound Activity
-
Question: My experimental results are not reproducible, or I am observing a decrease in the expected activity of this compound over time. Could this be a stability issue?
-
Answer: Yes, inconsistent results or a loss of activity can be indicative of the degradation of this compound in your aqueous solution. As an α,β-unsaturated carboxylic acid, it is susceptible to several degradation pathways, especially under non-optimal storage conditions.
Troubleshooting Steps:
-
pH Monitoring: The stability of α,β-unsaturated carboxylic acids can be pH-dependent. Extremes in pH (both acidic and alkaline conditions) can catalyze degradation reactions such as hydrolysis or isomerization. It is advisable to maintain the pH of your stock solutions within a neutral and controlled range, if compatible with your experimental design.
-
Temperature Control: Store aqueous solutions of this compound at recommended low temperatures (e.g., 2-8°C or frozen) to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Protection from Light: Unsaturated compounds can be susceptible to photodegradation. Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Freshly Prepared Solutions: Whenever possible, prepare fresh aqueous solutions of this compound for your experiments to ensure the integrity of the compound.
-
Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: While specific degradation kinetics for this compound are not extensively published, based on the chemistry of α,β-unsaturated carboxylic acids, the following degradation pathways are plausible in aqueous solutions:
-
Michael Addition (Conjugate Addition): The electron-withdrawing nature of the carboxyl group makes the β-carbon susceptible to nucleophilic attack. In aqueous solutions, water or hydroxide ions can act as nucleophiles, leading to the formation of a β-hydroxy acid.[1]
-
Hydration of the Double Bond: Similar to other alkenes, the double bond can undergo hydration, which is often catalyzed by acidic conditions, to form a hydroxylated derivative.[1]
-
Isomerization: Under certain conditions (e.g., exposure to light or heat), the (E)-isomer may convert to the (Z)-isomer, which could have different physical properties and biological activity.
-
Decarboxylation: While generally requiring harsh conditions such as high heat or strong acid catalysis for α,β-unsaturated acids, decarboxylation (loss of CO2) can occur under certain circumstances.[2][3]
-
Oxidation: The double bond can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of an aqueous solution can significantly influence the stability of this compound.
-
Acidic Conditions (low pH): Acidic conditions can catalyze the hydration of the double bond.[1]
-
Neutral Conditions (pH ~7): Near-neutral pH is generally expected to provide better stability compared to acidic or alkaline conditions.
-
Alkaline Conditions (high pH): In alkaline solutions, the concentration of the hydroxide ion (a strong nucleophile) is higher, which can increase the rate of Michael addition to the β-carbon. However, the deprotonated carboxylate form may be less susceptible to certain other degradation pathways.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To ensure the stability of aqueous solutions of this compound, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and frozen (-20°C or lower) for long-term storage.
-
Light: Protect solutions from light by using amber-colored containers or by wrapping containers with aluminum foil.
-
pH: If possible, buffer the solution to a neutral pH.
-
Atmosphere: For extended storage, consider storing under an inert atmosphere to prevent oxidation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration |
| PBS (pH 7.2) | 1 mg/mL |
| DMF | 15 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 30 mg/mL |
Data is for the (E,Z) mixture of 2-propyl-2-pentenoic acid.
Table 2: General Forced Degradation Conditions for Valproic Acid and Related Compounds
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | Hydrolysis, isomerization |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat | Hydrolysis, Michael addition |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the double bond |
| Thermal | 60-80°C | Isomerization, decarboxylation |
| Photolytic | Exposure to UV and visible light | Isomerization, photodegradation |
This table provides general conditions used in forced degradation studies of valproic acid and may be adapted for this compound. Specific degradation percentages are not available for the target compound.[4]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Heat at 60°C for a specified time.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for a specified time.
-
Photodegradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.
-
-
Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating analytical method, such as RP-HPLC with UV or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Protocol 2: RP-HPLC Method for the Analysis of Valproic Acid (Adaptable for this compound)
This method is for valproic acid and can be used as a starting point for developing a method for this compound.
-
Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 2.5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid, pH 2.7). A typical starting point could be Acetonitrile:Buffer (80:20 v/v).[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Detection: UV detection at 210 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Method optimization will be required for this compound to ensure adequate separation from any potential degradation products.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Quantification of (E)-2-propylpent-2-enoic acid (Valproic Acid) in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of (E)-2-propylpent-2-enoic acid (Valproic Acid, VPA) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying Valproic Acid (VPA) in biological samples?
A1: The most common analytical methods for VPA quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6][7][8] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also used, but may require derivatization to improve sensitivity as VPA lacks a strong chromophore.[9][10] Immunoassays are also available for routine clinical monitoring.[11]
Q2: What is the therapeutic range for Valproic Acid (VPA)?
A2: The generally accepted therapeutic range for total VPA in plasma or serum is 50 to 100 µg/mL.[12][13][14][15] For some indications, like mania, the range may extend to 125 µg/mL.[15] However, toxic effects can be observed at concentrations above 100 µg/mL.[13][14] It's important to note that patient response and side effects can vary, necessitating individualized monitoring.[14]
Q3: What are the most common biological matrices for VPA analysis?
A3: Plasma and serum are the most common matrices for therapeutic drug monitoring of VPA.[3][5][10] Urine is also used, particularly for metabolite studies and in toxicology screening.[6][16] Other matrices like saliva and dried blood spots (DBS) are being explored as less invasive alternatives.[11][17]
Q4: Why is derivatization often required for GC-MS analysis of VPA?
A4: VPA is a carboxylic acid, which can exhibit poor chromatographic peak shape (tailing) and thermal instability in a GC system. Derivatization, such as silylation or esterification, converts the acidic proton into a less active group, improving volatility and chromatographic performance, leading to better sensitivity and peak symmetry.[3][9][16]
Q5: What are the key metabolites of VPA that might need to be monitored?
A5: VPA is extensively metabolized in the liver. Some of the major metabolites that may be relevant to monitor, particularly in studies of efficacy or toxicity, include 2-propyl-4-pentenoic acid (4-ene-VPA), 3-OH-valproic acid, and 5-OH-valproic acid.[18][19] The formation of certain metabolites, like 4-ene-VPA, has been associated with hepatotoxicity.[20]
Troubleshooting Guides
Section 1: Sample Preparation Issues
Q: I am experiencing low recovery of VPA from plasma samples using Liquid-Liquid Extraction (LLE). What could be the cause?
A: Low recovery in LLE can be attributed to several factors:
-
Incorrect pH: Ensure the pH of the aqueous sample is acidic (typically pH 4-5) before extraction. This protonates the carboxylic acid group of VPA, making it more soluble in organic solvents.
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. Common solvents for VPA extraction include ethyl acetate and hexane.[2][16] Consider testing different solvents or solvent mixtures.
-
Insufficient Mixing/Vortexing: Ensure thorough mixing of the aqueous and organic phases to maximize the partitioning of VPA into the organic layer.
-
Emulsion Formation: Emulsions can form at the interface, trapping the analyte. Centrifugation at higher speeds or the addition of salt can help to break emulsions.
Section 2: Chromatographic Problems
Q: My VPA peak is showing significant tailing in my GC-MS analysis, even after derivatization. What can I do?
A: Peak tailing in GC-MS can be caused by:
-
Incomplete Derivatization: The derivatization reaction may be incomplete. Try optimizing the reaction time, temperature, or the amount of derivatizing agent.
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte. Using a deactivated liner and ensuring the column is properly conditioned can help.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting the sample.
Q: I am observing interfering peaks co-eluting with VPA in my LC-MS/MS analysis of urine samples. How can I resolve this?
A: Co-eluting interferences are common in complex matrices like urine. Here are some strategies:
-
Optimize Chromatographic Separation: Adjust the mobile phase composition (gradient slope, organic solvent type) or try a different column chemistry (e.g., a column with a different stationary phase) to improve separation.
-
Improve Sample Cleanup: Enhance your sample preparation method. Solid-Phase Extraction (SPE) can provide a cleaner extract than simple protein precipitation.[5]
-
Use More Specific Mass Transitions (MRM): In tandem mass spectrometry, select more specific precursor-to-product ion transitions for VPA to minimize the detection of interfering compounds.[6]
Section 3: Quantification and Data Interpretation
Q: The VPA concentrations in my patient samples are highly variable and do not correlate well with the administered dose. Why might this be?
A: Several factors can contribute to poor dose-concentration correlation:[10]
-
Timing of Sample Collection: The time of blood draw relative to the last dose is critical. For consistent results, trough concentrations (just before the next dose) are typically measured.[21]
-
Patient-Specific Factors: VPA metabolism can be affected by age, liver function, and co-administered medications that can induce or inhibit metabolizing enzymes.[14][15]
-
Protein Binding: VPA is highly protein-bound in plasma.[7] Changes in plasma protein levels (e.g., in patients with renal or hepatic disease) can alter the free (active) fraction of the drug, even if the total concentration remains the same.[14]
-
Patient Compliance: Non-adherence to the prescribed dosing regimen is a common reason for unexpected drug levels.
Quantitative Data Summary
The following tables summarize typical validation parameters for different analytical methods used for VPA quantification.
Table 1: GC-MS Method Parameters for VPA Quantification
| Parameter | Plasma | Urine | Reference |
| Linear Range (µg/mL) | 0.15 - 15.0 | 0.0014 - 1.4 | [2],[17] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.075 | 0.0014 | [2],[17] |
| Intra-day Precision (%RSD) | ≤ 6.69% | < 15% | [2],[17] |
| Inter-day Precision (%RSD) | ≤ 5.78% | < 15% | [2],[17] |
| Accuracy (%) | 94.96% - 109.12% | 80% - 92% (Recovery) | [2],[17] |
Table 2: LC-MS/MS Method Parameters for VPA Quantification
| Parameter | Plasma | Reference |
| Linear Range (µg/mL) | 1.012 - 120.399 | [7] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 1.012 | [7] |
| Intra-day Precision (%RSD) | 2.26% - 10.67% | [7] |
| Inter-day Precision (%RSD) | 3.58% - 10.49% | [7] |
| Accuracy (%) | Within ±15% of nominal | [7] |
Experimental Protocols
Protocol 1: VPA Extraction from Plasma using Protein Precipitation for LC-MS/MS
-
To 200 µL of plasma sample in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., VPA-d6).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: VPA Extraction and Derivatization from Serum for GC-MS
-
To 100 µL of serum, add an internal standard (e.g., 2-ethylhexanoic acid).
-
Acidify the sample with 50 µL of 1M HCl.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Incubate at 60°C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
Visualizations
Caption: A generalized experimental workflow for the quantification of Valproic Acid in biological samples.
Caption: A logical troubleshooting guide for common issues in Valproic Acid quantification.
Caption: Simplified signaling pathways illustrating the mechanism of action of Valproic Acid.
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. mdpi.com [mdpi.com]
- 3. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Valproic acid extraction methods in human samples for gas chromatography analysis: a review | Semantic Scholar [semanticscholar.org]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. Valproic acid extraction methods in human samples for gas chromatography analysis: a review | Drug Analytical Research [seer.ufrgs.br]
- 9. Analytical Method Development for Sodium Valproate through Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. meritushealth.com [meritushealth.com]
- 14. Valproic Acid Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 15. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The enantiomers of the valproic acid analogue 2-n-propyl-4-pentynoic acid (4-yn-VPA): asymmetric synthesis and highly stereoselective teratogenicity in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 21. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
Technical Support Center: Optimizing In Vitro Experiments with (E)-2-propylpent-2-enoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of (E)-2-propylpent-2-enoic acid in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common synonyms?
This compound is an active metabolite of Valproic Acid (VPA), a widely used anticonvulsant and histone deacetylase (HDAC) inhibitor.[1] Common synonyms include 2-en-VPA and trans-2-en-valproate.[2] It belongs to the class of methyl-branched fatty acids.[3]
Q2: What are the primary in vitro applications of this compound?
As a metabolite of VPA, this compound is primarily studied for its effects on:
-
Cancer Cell Lines: Investigating its potential as an anti-cancer agent due to its HDAC inhibitory activity, which can induce cell cycle arrest, apoptosis, and autophagy.[4][5]
-
Neurological Research: Studying its role in neuronal plasticity and its potential neurotoxic effects.[3]
-
Hepatotoxicity Studies: Assessing its contribution to the liver toxicity sometimes associated with VPA treatment.[6][7]
Q3: What is the general mechanism of action for this compound?
The mechanism of action is complex and not fully elucidated but is understood to involve:
-
Histone Deacetylase (HDAC) Inhibition: Like its parent compound VPA, it can inhibit HDACs, leading to changes in gene expression that can affect cell proliferation and survival.[1]
-
Modulation of Signaling Pathways: It can influence key cellular signaling pathways such as the ERK/MAPK and PI3K/Akt pathways.[3][8]
-
Induction of Oxidative Stress: Some studies suggest that unsaturated metabolites of VPA can induce oxidative stress in cells.[6][7]
Q4: What is a recommended starting concentration for in vitro experiments?
A specific optimal concentration for this compound will be cell-line dependent. However, based on studies of VPA and its metabolites, a starting range of 1 µM to 10 mM is recommended for dose-response experiments. For example, studies on VPA in SH-SY5Y neuroblastoma cells have used concentrations from 0.5 mM to 10 mM.[9] One study on rat hepatocytes showed effects of a related metabolite, (E)-2,4-diene-VPA, at concentrations ranging from approximately 0.1 mM to 10 mM.[7]
Troubleshooting Guides
Issue 1: Low Cell Viability or Unexpected Cytotoxicity
-
Problem: Significant cell death is observed even at low concentrations.
-
Possible Causes & Solutions:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is not exceeding the tolerance level of your cell line (typically <0.5%). Prepare a vehicle control to assess solvent toxicity.
-
Compound Instability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions for each experiment.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. Perform a broad dose-response experiment (e.g., from nanomolar to millimolar ranges) to determine the IC50 value.
-
Contamination: Check for microbial contamination in your cell cultures, which can cause cell stress and death.
-
Issue 2: No Observable Effect on Cell Viability or Signaling Pathways
-
Problem: The compound does not produce the expected biological effect.
-
Possible Causes & Solutions:
-
Insufficient Concentration or Incubation Time: The concentration may be too low or the incubation time too short to elicit a response. Perform a time-course experiment (e.g., 24, 48, 72 hours) in addition to a dose-response study.
-
Compound Inactivity: Verify the activity of your batch of this compound. If possible, use a positive control compound known to induce similar effects (e.g., VPA or another HDAC inhibitor like Trichostatin A).
-
Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound due to mechanisms like drug efflux pumps or compensatory signaling pathways. Consider using a different cell line known to be sensitive to HDAC inhibitors.
-
Assay Sensitivity: Ensure your chosen assay is sensitive enough to detect the expected changes. For example, when assessing HDAC inhibition, a Western blot for acetylated histones can confirm target engagement.
-
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is adapted from a study on VPA metabolites in rat hepatocytes.[7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This is a general protocol for detecting apoptosis by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Quantitative Data Summary
| Assay Type | Cell Line | Compound | Concentration Range | Incubation Time | Observed Effect |
| Cell Viability (WST-1) | Rat Hepatocytes | (E)-2,4-diene-VPA | 0.1 - 10 mM | 24 hours | 3-fold more potent than VPA in reducing cell viability.[6][7] |
| Necrosis (LDH Release) | Rat Hepatocytes | (E)-2,4-diene-VPA | 0.1 - 10 mM | 24 hours | 6-fold more potent than VPA in inducing necrosis.[6][7] |
| Oxidative Stress (DCF) | Rat Hepatocytes | (E)-2,4-diene-VPA | 0.1 - 10 mM | 24 hours | 10-fold more potent than VPA in inducing oxidative stress.[6][7] |
Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for in vitro experiments.
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-Propyl-2-pentenoic acid | C8H14O2 | CID 104893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jrmds.in [jrmds.in]
- 6. Role of oxidative metabolism in the effect of valproic acid on markers of cell viability, necrosis, and oxidative stress in sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (E)-2-Propylpent-2-enoic Acid Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-2-propylpent-2-enoic acid in animal models. The information is designed to help minimize and manage potential side effects observed during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to valproic acid (VPA)?
This compound, also known as (E)-2-ene-valproic acid ((E)-2-ene-VPA), is a major metabolite of valproic acid (VPA), a widely used antiepileptic drug.[1][2] VPA undergoes extensive metabolism in the liver, and (E)-2-ene-VPA is formed through the β-oxidation pathway.[1][2] While some metabolites of VPA are associated with therapeutic effects, others may contribute to its toxicity.[1][3]
Q2: What are the known side effects of this compound in animal models?
The primary side effects associated with VPA and its metabolites, including this compound, are hepatotoxicity, neurotoxicity, and teratogenicity.[1][3] However, studies suggest that this compound is less hepatotoxic than VPA.[4][5]
-
Hepatotoxicity: While VPA can induce liver damage, studies in rats have shown that this compound does not cause the same degree of hepatotoxicity and does not lead to hyperammonemia at comparable doses.[4]
-
Neurotoxicity: VPA and its metabolites can affect the central nervous system.[1][6] Specific neurobehavioral studies on this compound are limited, but it is important to monitor for any neurological changes in animal models.
-
Teratogenicity: VPA is a known teratogen, capable of causing birth defects.[1][7] While the teratogenic potential of this compound is not as extensively studied as that of other VPA metabolites like 4-ene-VPA, it is a critical aspect to consider in developmental toxicity studies.[7]
Q3: Are there established methods to minimize the side effects of this compound?
While specific mitigation strategies for this compound are not well-documented, approaches used to counteract the toxicity of VPA and its metabolites may be applicable. These include:
-
L-carnitine supplementation: Carnitine deficiency is implicated in VPA-induced hyperammonemia and hepatotoxicity. Supplementation with L-carnitine may help mitigate these effects.[8]
-
Antioxidant co-administration: Oxidative stress is a proposed mechanism for VPA-induced toxicity. The use of antioxidants could potentially reduce these adverse effects.
Q4: What are the key signaling pathways affected by VPA and its metabolites?
VPA and its metabolites are known to influence several signaling pathways, which may be relevant to both their therapeutic and toxic effects. These include:
-
Inhibition of histone deacetylases (HDACs): This is a key mechanism of VPA's action and is also relevant to its metabolites.[1][9]
-
Modulation of GABAergic neurotransmission: VPA enhances the inhibitory effects of GABA in the brain.[9][10]
-
Blockade of voltage-gated ion channels: VPA can affect sodium, potassium, and calcium channels.[10][11]
-
Extracellular signal-regulated kinase (ERK) pathway: VPA has been shown to activate the ERK signaling pathway.[12][13]
II. Troubleshooting Guides
Troubleshooting Unexpected Hepatotoxicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Elevated liver enzymes (ALT, AST) | High dose of this compound, animal model sensitivity. | 1. Review and potentially lower the administered dose. 2. Ensure the animal strain is appropriate for the study. 3. Co-administer a hepatoprotective agent like L-carnitine for investigation. |
| Histopathological evidence of liver damage (e.g., steatosis) | Cumulative toxicity from prolonged administration. | 1. Shorten the duration of the treatment period if possible. 2. Include interim necropsies to monitor the progression of liver changes. 3. Analyze for other potentially more toxic VPA metabolites. |
Troubleshooting Unexpected Neurotoxicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Abnormal behaviors (e.g., lethargy, hyperactivity, seizures) | Central nervous system effects of the compound. | 1. Conduct a thorough neurobehavioral assessment battery. 2. Correlate behavioral changes with plasma and brain concentrations of the compound. 3. Consider co-administration of neuroprotective agents in exploratory studies. |
| Motor impairments | Effects on motor coordination or muscle function. | 1. Utilize specific motor function tests (e.g., rotarod, grip strength). 2. Perform histopathological examination of brain and nerve tissues. |
Troubleshooting Unexpected Teratogenicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Increased fetal resorptions or malformations | Developmental toxicity of the compound. | 1. Confirm the critical window of exposure for the observed defects. 2. Evaluate for a dose-response relationship. 3. Co-administer potential protective agents like folic acid for investigation. |
| Skeletal abnormalities in fetuses | Interference with skeletal development pathways. | 1. Perform detailed skeletal examinations using staining techniques (e.g., Alizarin red, Alcian blue). 2. Analyze gene expression related to skeletal morphogenesis. |
III. Quantitative Data Summary
Table 1: Dosing Information for this compound and VPA in Animal Models
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| This compound | Rat | 750 mg/kg/day for 7 days | Intraperitoneal (i.p.) | Less hepatotoxic than VPA; no hyperammonemia | [4] |
| Valproic Acid (VPA) | Rat | 750 mg/kg/day for 7 days | Intraperitoneal (i.p.) | Hyperammonemia and alterations in liver function tests | [4] |
| This compound | Mouse | 100 mg/kg | Not specified | Increased seizure threshold in the maximal electroshock seizure threshold (MEST) test | [14] |
IV. Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Test Compound Administration: Administer this compound at a dose of 750 mg/kg, i.p., daily for 7 consecutive days. The dose should be divided into three administrations per day.[4]
-
Control Groups: Include a vehicle control group and a positive control group receiving VPA at the same dose and schedule.[4]
-
Clinical Chemistry: Collect blood samples before and after the treatment period for analysis of liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and ammonia levels.[4]
-
Histopathology: At the end of the study, euthanize the animals and collect liver tissues. Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination. Evaluate for signs of liver damage such as necrosis, steatosis, and inflammation.[4]
-
Metabolite Analysis: Analyze plasma samples using gas chromatography-mass spectrometry (GC/MS) to determine the concentrations of this compound and other VPA metabolites.[4]
Protocol 2: Assessment of Teratogenicity in Mice
-
Animal Model: Pregnant Swiss Vancouver (SWV) mice.[15]
-
Test Compound Administration: Administer a single intraperitoneal injection of this compound at varying doses on gestational day 8.[7][15]
-
Control Groups: Include a vehicle control group and a positive control group receiving VPA.
-
Fetal Examination: On gestational day 18, euthanize the dams and examine the uterine contents. Record the number of implantations, resorptions, and live and dead fetuses.[15]
-
Gross, Visceral, and Skeletal Examinations: Examine live fetuses for external malformations. Perform visceral examinations to identify internal abnormalities. Process fetuses for skeletal examination by staining with Alizarin red S and Alcian blue to assess for bone and cartilage defects.[15]
V. Visualizations
References
- 1. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of valproate and E-2-en-valproate on functional and morphological parameters of rat liver. I. Biochemical, histopathological and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of valproate and E-2-en-valproate on functional and morphological parameters of rat liver. II. Influence of phenobarbital comedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic Acid Intoxication - EMCrit Project [emcrit.org]
- 7. Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproate Toxicity Treatment & Management: Approach Considerations, Initial Stabilization and Resuscitation, Decontamination [emedicine.medscape.com]
- 9. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. Teratogenicity of valproic acid and its constitutional isomer, amide derivative valnoctamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (E)-2-propylpent-2-enoic Acid and Other Valproic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological and toxicological profiles of (E)-2-propylpent-2-enoic acid (2-ene-VPA) and other key metabolites of Valproic Acid (VPA), a widely used antiepileptic and mood-stabilizing drug. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to facilitate an objective evaluation of these compounds.
Introduction to Valproic Acid Metabolism
Valproic acid undergoes extensive metabolism in the liver via three primary pathways: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[1][2] These processes generate a diverse array of metabolites, each with distinct pharmacological and toxicological properties. Some metabolites contribute to the therapeutic effects of VPA, while others are implicated in its adverse effects, such as hepatotoxicity and teratogenicity.[3][4] This guide focuses on a comparative analysis of the principal metabolites, with a particular emphasis on this compound.
Comparative Data of VPA and its Metabolites
The following tables summarize the available quantitative data on the anticonvulsant activity and teratogenicity of VPA and its major metabolites.
Table 1: Comparative Anticonvulsant Activity
| Compound | Animal Model | Seizure Test | ED₅₀ (mg/kg) | Potency Relative to VPA | Reference |
| Valproic Acid (VPA) | Mouse | MES | 261.2 | - | [5] |
| Mouse | scPTZ | 159.7 | - | [5] | |
| This compound (2-ene-VPA) | Mouse | MES | 200-300 | Comparable | [6] |
| Mouse | scPTZ | 200-300 | Comparable | [6] | |
| 4-ene-VPA | - | - | Similar to VPA | Comparable | [6] |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole. Data for some metabolites are limited and presented qualitatively where specific ED₅₀ values are unavailable.
Table 2: Comparative Teratogenicity
| Compound | Animal Model | Dosing Regimen | Incidence of Exencephaly (%) | Reference |
| Valproic Acid (VPA) | Mouse | 2.7 mmol/kg (single i.p. injection on E8) | 53 | [2][7] |
| This compound (2-ene-VPA) | Mouse | up to 600 mg/kg | Not embryotoxic | [6] |
| Valpromide (VPD) | Mouse | 3 mmol/kg (single i.p. injection on E8) | 6 | [7] |
| Valnoctic acid (VCA) | Mouse | 3 mmol/kg (single i.p. injection on E8) | 1 | [7] |
| Valnoctamide (VCD) | Mouse | 3 mmol/kg (single i.p. injection on E8) | 1 | [7] |
| 4-ene-VPA (S-enantiomer) | Mouse | - | ~4 times higher than R-enantiomer | [8] |
i.p.: intraperitoneal; E8: Embryonic day 8. The teratogenicity of 4-ene-VPA is noted to be enantioselective.
Key Signaling Pathways
VPA and its active metabolites exert their effects through multiple mechanisms, primarily involving the enhancement of GABAergic neurotransmission and the inhibition of histone deacetylases (HDACs).
GABAergic Neurotransmission
VPA and its active metabolites increase the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain.[5] This is achieved through the inhibition of GABA-degrading enzymes, such as GABA transaminase (GABA-T) and succinate semialdehyde dehydrogenase (SSADH).[6] The resulting increase in GABAergic tone contributes to the anticonvulsant effects of these compounds. Studies have shown that both VPA and its metabolite, 2-ene-VPA, can elevate brain GABA levels.[1][3]
Histone Deacetylase (HDAC) Inhibition
VPA is a known inhibitor of histone deacetylases (HDACs), particularly class I HDACs.[9] By inhibiting HDACs, VPA leads to hyperacetylation of histones, which alters gene expression and is thought to contribute to its mood-stabilizing and potential anticancer effects.[9][10] The teratogenic effects of VPA are also linked to its HDAC inhibitory activity.[9] While VPA's IC₅₀ for HDAC1 is approximately 0.4 mM, quantitative data on the HDAC inhibitory potency of its metabolites, including this compound, is limited.[9]
References
- 1. Effect of valproate on brain GABA: comparison with various medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teratogenicity of valproic acid and its constitutional isomer, amide derivative valnoctamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic acid: brain and plasma levels of the drug and its metabolites, anticonvulsant effects and gamma-aminobutyric acid (GABA) metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valnoctamide, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproic acid-induced neural tube defects: reduction by folinic acid in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Efficacy of (E)-2-Propylpent-2-enoic Acid Against Target Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of HDAC Inhibitors
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a key therapeutic strategy in oncology and other diseases. The following tables summarize the in vitro efficacy of Valproic Acid, Vorinostat (SAHA), and Romidepsin against various HDAC isoforms and cancer cell lines. This data provides a benchmark for the anticipated potency of HDAC inhibitors.
| Compound | Target | IC50 Value | Cell Line/Assay Condition |
| Valproic Acid (VPA) | HDACs | 1.02-2.15 mM | Esophageal Squamous Carcinoma Cells |
| HDACs | 4.1-8.0 mM | Thoracic Cancer Cells | |
| HDACs | 2.15-3.85 mM | Human Glioma Cells | |
| HDAC1 | ~0.4 mM | In vitro assay | |
| Vorinostat (SAHA) | HDAC1 | 10 nM | Cell-free assay |
| HDAC3 | 20 nM | Cell-free assay | |
| Pan-HDAC | ~10-50 nM | Various cell models | |
| Romidepsin (FK228) | HDAC1 | 36 nM | Cell-free assay |
| HDAC2 | 47 nM | Cell-free assay | |
| HDAC4 | 510 nM | Cell-free assay | |
| HDAC6 | 14 µM | Cell-free assay |
Experimental Protocols
To facilitate the validation of (E)-2-propylpent-2-enoic acid's efficacy, detailed protocols for key in vitro assays are provided below.
Fluorescence-Based In Vitro HDAC Inhibition Assay
This assay quantifies the activity of HDAC enzymes by measuring the fluorescence of a substrate that becomes fluorescent upon deacetylation.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
Test compounds: this compound and reference inhibitors (VPA, Vorinostat, Romidepsin) dissolved in DMSO.
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic HDAC substrate, and the diluted compounds.
-
Initiate the reaction by adding the recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution, which cleaves the deacetylated substrate to release the fluorophore.
-
Incubate for a further 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Western Blot Analysis of Histone Acetylation
This method is used to assess the ability of a compound to induce histone hyperacetylation in a cellular context, a hallmark of HDAC inhibition.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compounds: this compound and reference inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and reference inhibitors for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the total histone or a loading control like β-actin.
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: General mechanism of histone acetylation and the role of HDAC inhibitors.
Experimental Workflow for Evaluating HDAC Inhibitors
Caption: A typical workflow for the in vitro validation of HDAC inhibitors.
Conclusion
While this compound is recognized as a metabolite of the known HDAC inhibitor Valproic Acid, specific quantitative data on its direct in vitro efficacy against HDAC enzymes is currently lacking in published literature. The provided comparative data for established HDAC inhibitors and detailed experimental protocols offer a robust framework for researchers to independently validate and quantify the inhibitory potential of this compound. Further investigation is warranted to elucidate its precise inhibitory profile against various HDAC isoforms, which will be crucial for its potential development as a therapeutic agent.
References
A Comparative Guide to the Cross-Reactivity of (E)-2-propylpent-2-enoic Acid and Other Valproic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and toxicological profiles of (E)-2-propylpent-2-enoic acid (2-ene-VPA), a principal metabolite of valproic acid (VPA), and other VPA analogs. The development of VPA analogs is primarily driven by the goal of retaining the potent anticonvulsant effects of the parent drug while minimizing its significant side effects, namely teratogenicity and hepatotoxicity.[1][2] This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the primary signaling pathways involved.
Comparative Analysis of Anticonvulsant Activity
The anticonvulsant efficacy of VPA and its analogs is commonly assessed using rodent models of induced seizures, such as the subcutaneous pentylenetetrazole (scPTZ) test and the maximal electroshock (MES) test. The median effective dose (ED50) is a standard measure of potency, representing the dose required to protect 50% of the animals from seizures.
| Compound | Animal Model | Anticonvulsant Activity (ED50) | Sedative Effects | Reference |
| Valproic acid (VPA) | Mice (scPTZ) | ~1.5 mmol/kg | Present at effective doses | [3] |
| This compound (2-ene-VPA) | Mice (scPTZ) | More potent than VPA (~1.3 times) | More sedative than VPA at high doses | [4][5] |
| Cyclooctylideneacetic acid | Mice (scPTZ) | 122.8 mg/kg (more potent than VPA) | Modest levels | [1] |
| (+/-)-2-n-propyl-4-hexynoic acid | Mice (scPTZ) | Potent (100% protection at 1.0 mmol/kg) | No sedation at effective doses | [3] |
| (+/-)-4-methyl-2-n-propyl-4-pentenoic acid | Mice (scPTZ) | Potent (100% protection at 1.0 mmol/kg) | No sedation at effective doses | [3] |
Comparative Analysis of Teratogenicity
A significant drawback of VPA is its teratogenicity, particularly the induction of neural tube defects such as exencephaly.[6] Analogs are rigorously tested for their teratogenic potential in pregnant animal models, typically mice.
| Compound | Animal Model | Dose | Incidence of Exencephaly/Malformations | Reference |
| Valproic acid (VPA) | Mice | 300 mg/kg | 84% malformed embryos (73% with open brain folds) | [6] |
| Valproic acid (VPA) | Mice | 2.7 mmol/kg | Significant increase in exencephalic fetuses | [7] |
| This compound (2-ene-VPA) | Mice | up to 600 mg/kg | Not embryotoxic | [4] |
| Valnoctamide (VCD) | Mice | 2.7 mmol/kg | Significantly lower teratogenicity than VPA | [7] |
| VPA-AMA conjugate | Mice | 2.20 mmol/kg | 8.2% Neural Tube Defects (NTDs) | [8] |
| VPA-PYR conjugate | Mice | 2.20 mmol/kg | Not teratogenic | [8] |
Comparative Analysis of Histone Deacetylase (HDAC) Inhibition
The inhibition of histone deacetylases (HDACs) is a key mechanism of action for VPA, contributing to both its therapeutic effects and its teratogenicity.[9] The inhibitory potency is measured by the half-maximal inhibitory concentration (IC50).
| Compound | Target | Inhibitory Activity (IC50) | Reference |
| Valproic acid (VPA) | HDAC1 | ~0.4 mM | [10] |
| Valproic acid (VPA) | Pancreatic Cancer Cells | 1098 µM | [10] |
| Valproic acid (VPA) | Thoracic Cancer Cells | 4.1–6.0 mM | [11] |
| 2-ethylhexanoic acid (2EH) | HDACs | Inhibits Class I and II HDACs (not 6 or 10) | [12] |
| 4-pentynoic acid (4PA) | HDACs | Inhibits Class I and II HDACs (not 6 or 10) | [12] |
Experimental Protocols
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Threshold Test
This widely used preclinical screen assesses the ability of a compound to protect against clonic seizures induced by the chemoconvulsant pentylenetetrazole.
1. Animals: Male CF-1 or C57BL/6 mice (20-25 g) are commonly used.[3]
2. Compound Administration:
-
The test compound is dissolved in a suitable vehicle (e.g., 0.9% saline).
-
The compound is administered, typically via intraperitoneal (i.p.) injection, at various doses to different groups of mice.
-
A vehicle control group receives only the vehicle.
3. PTZ Administration:
-
At the time of expected peak effect of the test compound, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.
4. Observation:
-
Animals are placed in individual observation cages.
-
They are observed for a period of 30 minutes for the presence or absence of a clonic seizure, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.
5. Data Analysis:
-
The number of animals protected from seizures in each group is recorded.
-
The ED50 value, the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.
Assessment of Teratogenicity in Mice
This protocol is designed to evaluate the potential of a substance to cause birth defects when administered during pregnancy.
1. Animals: Pregnant mice of a susceptible strain (e.g., Swiss Vancouver (SWV) or NMRI) are used.[6][7]
2. Compound Administration:
-
The test compound is administered to pregnant dams at specific doses during the critical period of organogenesis (e.g., a single intraperitoneal injection on gestational day 8).[7]
-
A control group receives the vehicle.
3. Fetal Examination:
-
Near the end of gestation (e.g., on gestational day 18), the dams are euthanized.
-
The uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses.
-
Live fetuses are weighed and examined for external malformations, particularly neural tube defects like exencephaly.
-
A subset of fetuses may be further examined for visceral and skeletal abnormalities.
4. Data Analysis:
-
The percentage of malformed fetuses, resorptions, and fetal weight changes are calculated for each dose group and compared to the control group.
-
Statistical analysis is performed to determine the significance of any observed effects.
Signaling Pathways and Mechanisms of Action
The diverse effects of valproic acid and its analogs stem from their interactions with multiple cellular signaling pathways.
GABAergic Neurotransmission
VPA enhances the inhibitory effects of the neurotransmitter GABA in the brain. This is a primary mechanism for its anticonvulsant activity.
Caption: VPA enhances GABAergic signaling by inhibiting enzymes responsible for GABA degradation.
Histone Deacetylase (HDAC) Inhibition
VPA's ability to inhibit HDACs alters gene expression, which is linked to both its therapeutic and teratogenic effects.
Caption: VPA inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Wnt Signaling Pathway and Teratogenicity
Disruption of the Wnt signaling pathway is implicated in the teratogenic effects of VPA.
Caption: VPA's interference with the Wnt signaling pathway contributes to its teratogenicity.
Conclusion
The study of this compound and other valproic acid analogs demonstrates a promising avenue for developing safer antiepileptic drugs. Notably, 2-ene-VPA retains potent anticonvulsant activity while exhibiting a significantly improved safety profile with respect to teratogenicity compared to its parent compound, VPA.[4] The structure-activity relationship studies indicate that specific chemical modifications can dissociate the therapeutic effects from the toxicological liabilities.[2][13] Future research should continue to focus on elucidating the precise molecular interactions that govern these differential effects to guide the rational design of new, safer, and more effective anticonvulsant therapies.
References
- 1. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental toxicity and structure-activity relationships of aliphatic acids, including dose-response assessment of valproic acid in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teratogenic effects of sodium valproate in mice and rats at midgestation and at term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teratogenicity of valproic acid and its constitutional isomer, amide derivative valnoctamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Teratogenicity of valproate conjugates with anticonvulsant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiation of the anticancer effect of valproic acid, an antiepileptic agent with histone deacetylase inhibitory activity, by the kinase inhibitor Staurosporine or its clinically relevant analogue UCN-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Studies on the teratogen pharmacophore of valproic acid analogues: evidence of interactions at a hydrophobic centre - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Valproic Acid and Novel Antiepileptic Drugs in the Management of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of (E)-2-propylpent-2-enoic acid, an active metabolite of the established antiepileptic drug (AED) valproic acid (VPA), against a selection of novel AEDs. The comparison focuses on efficacy, mechanisms of action, and safety profiles, supported by experimental data from preclinical and clinical studies.
Executive Summary
Valproic acid has long been a cornerstone in epilepsy treatment due to its broad-spectrum efficacy. However, the advent of novel antiepileptic drugs has prompted a re-evaluation of its standing. This guide offers a head-to-head comparison of VPA with five newer agents: lamotrigine, levetiracetam, topiramate, oxcarbazepine, and perampanel. While VPA remains a highly effective option, particularly for generalized epilepsies, newer agents often present a more favorable tolerability profile, which can be a critical factor in treatment selection and patient adherence. The choice of AED should be individualized, taking into account seizure type, patient characteristics, and the distinct properties of each drug.
Data Presentation: Efficacy and Safety Profiles
The following tables summarize key quantitative data from comparative clinical trials, offering a direct benchmark of valproic acid against the selected novel antiepileptic drugs.
Table 1: Comparative Efficacy of Valproic Acid vs. Novel Antiepileptic Drugs (Monotherapy)
| Drug Comparison | Seizure Type | Efficacy Outcome | Valproic Acid | Novel AED | Study/Reference |
| vs. Lamotrigine | Generalized & Unclassifiable | Time to Treatment Failure (HR) | - | 1.25 (0.94-1.68) | SANAD[1] |
| Generalized & Unclassifiable | 12-Month Remission (HR) | - | 0.76 (0.62-0.94) | SANAD[1] | |
| Idiopathic Generalized Tonic-Clonic | Seizure-Free at 12 Months | 76.67% | 56.67% | [2][3] | |
| vs. Levetiracetam | Newly Diagnosed Epilepsy | Seizure Frequency Reduction (Mean) | 6.88 to 0.23/month | 6.76 to 0.17/month | [4] |
| Established Status Epilepticus | Clinical Seizure Termination | 64.08% | 63.55% | [5][6] | |
| vs. Topiramate | Generalized & Unclassifiable | Time to Treatment Failure (HR) | - | 1.57 (1.19-2.08) | SANAD[1] |
| Juvenile Myoclonic Epilepsy | Seizure-Free at 12 Weeks | 57% (4 of 7) | 67% (8 of 12) | [7] | |
| vs. Oxcarbazepine | Newly Diagnosed Partial or Generalized | Seizure-Free During Maintenance | 53.8% | 56.6% | [8] |
*HR = Hazard Ratio. An HR > 1 indicates a higher rate of the outcome for the novel AED compared to valproic acid. An HR < 1 indicates a lower rate.
Table 2: Comparative Safety and Tolerability
| Drug | Common Adverse Effects | Serious Adverse Effects |
| Valproic Acid | Nausea, vomiting, abdominal pain, somnolence, dizziness, tremor, weight changes, alopecia.[9][10] | Hepatotoxicity, pancreatitis, hyperammonemia, teratogenicity, thrombocytopenia.[9][10][11] |
| Lamotrigine | Dizziness, headache, blurred/double vision, nausea, rash, somnolence.[7][12][13] | Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), DRESS syndrome, aseptic meningitis.[12] |
| Levetiracetam | Somnolence, asthenia, dizziness, behavioral/mood changes (e.g., irritability, aggression).[14][15] | Severe skin reactions (SJS, TEN), blood disorders, suicidal ideation.[16] |
| Topiramate | Paresthesia, fatigue, cognitive slowing ("brain fog"), weight loss, appetite loss.[17][18][19] | Metabolic acidosis, kidney stones, glaucoma, hyperammonemia (especially with VPA).[19][20][21] |
| Oxcarbazepine | Dizziness, somnolence, diplopia, fatigue, nausea, vomiting, ataxia.[22][23][24] | Hyponatremia, serious skin reactions (SJS, TEN), hypersensitivity reactions.[23][25] |
| Perampanel | Dizziness, somnolence, fatigue, irritability, aggression, falls.[26][27][28] | Serious psychiatric and behavioral reactions (hostility, aggression, homicidal ideation).[3][5][27] |
Mechanisms of Action: Signaling Pathways
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for valproic acid and the selected novel antiepileptic drugs.
References
- 1. Side effects of lamotrigine - NHS [nhs.uk]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Psychiatric and behavioral adverse events in randomized clinical studies of the noncompetitive AMPA receptor antagonist perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]
- 5. Psychiatric and behavioral adverse events in randomized clinical studies of the noncompetitive AMPA receptor antagonist perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. drugs.com [drugs.com]
- 8. The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Adverse drug reactions induced by valproic acid [pubmed.ncbi.nlm.nih.gov]
- 12. Lamotrigine - Wikipedia [en.wikipedia.org]
- 13. goodrx.com [goodrx.com]
- 14. Unusual side effects of levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goodrx.com [goodrx.com]
- 16. Levetiracetam (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. ijbcp.com [ijbcp.com]
- 18. Topamax (topiramate) side effects: Common, mild, and serious [medicalnewstoday.com]
- 19. cureepilepsy.org [cureepilepsy.org]
- 20. israelpharm.com [israelpharm.com]
- 21. epilepsy.com [epilepsy.com]
- 22. medcentral.com [medcentral.com]
- 23. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. GoodRx - Error [blocked.goodrx.com]
- 25. Oxcarbazepine - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Perampanel (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Safety and tolerability of perampanel: a review of clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Teratogenic Profiles of Valproic Acid and (E)-2-propylpent-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the teratogenic effects of the widely used anti-epileptic drug, valproic acid (VPA), and its geometric isomer, (E)-2-propylpent-2-enoic acid (2-en-VPA). The following sections present quantitative data from preclinical studies, detailed experimental protocols for assessing teratogenicity, and an overview of the key signaling pathways implicated in VPA-induced developmental toxicity.
Data Presentation: Comparative Teratogenicity in Rodent Models
The teratogenic potential of valproic acid is well-documented, with prenatal exposure linked to an increased risk of major congenital malformations, including a 10-20 times higher incidence of neural tube defects (NTDs) in humans compared to the general population.[1] In contrast, its isomer, 2-en-VPA, has demonstrated a significantly lower teratogenic profile in animal studies. The following tables summarize the key findings from a comparative study in Sprague-Dawley rats.
| Treatment Group | Dose (mg/kg/day) | Maternal Weight Change (g) | % Resorptions | % Malformed Fetuses | Fetal Body Weight (g) |
| Control (Corn Oil) | - | +55.4 | 4.8 | 0.7 | 4.58 |
| Valproic Acid (VPA) | 300 | +38.1 | 7.9 | 12.0 | 3.43 |
| This compound (2-en-VPA) | 300 | +54.2 | 5.2 | 0.8 | 4.51 |
| This compound (2-en-VPA) | 400 | +48.5 | 6.5 | 1.0 | 4.22* |
* Indicates a statistically significant difference compared to the control group.
Table 1: Comparison of Maternal and Fetal Outcomes in Rats. This table illustrates the effects of VPA and 2-en-VPA on various maternal and fetal parameters. At an equivalent dose of 300 mg/kg, VPA significantly reduced maternal weight gain, increased the percentage of malformed fetuses, and decreased fetal body weight, while 2-en-VPA showed no significant teratogenic effects. Even at a higher dose of 400 mg/kg, 2-en-VPA did not significantly increase the rate of malformations.
| Malformation Type | Control (%) | VPA (300 mg/kg) (%) | 2-en-VPA (300 mg/kg) (%) | 2-en-VPA (400 mg/kg) (%) |
| Skeletal | ||||
| Extra Thoracic Ribs | 0.7 | 9.8 | 0.8 | 1.0 |
| Fused Ribs | 0 | 2.2 | 0 | 0 |
| Wavy Ribs | 0 | 5.1 | 0 | 0 |
| Vertebral Malformations | 0 | 3.5 | 0 | 0 |
| Visceral | ||||
| Hydronephrosis | 0 | 1.5* | 0 | 0 |
* Indicates a statistically significant difference compared to the control group.
Table 2: Incidence of Specific Malformations in Rat Fetuses. This table details the types and frequencies of malformations observed. VPA exposure led to a significant increase in various skeletal and visceral abnormalities, whereas 2-en-VPA did not induce a significant number of these defects at the tested doses.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative teratogenicity studies of VPA and 2-en-VPA.
Animal Model and Dosing Regimen
A standardized protocol for assessing teratogenicity in rodents was utilized.
-
Animal Model: Time-mated Sprague-Dawley CD rats were used. The day a vaginal plug was observed was designated as gestational day (GD) 0.
-
Housing: Animals were housed individually in controlled environments with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups: Pregnant dams were randomly assigned to control and treatment groups.
-
Dosing: Valproic acid and this compound were dissolved in a corn oil vehicle. The compounds were administered once daily via oral gavage from GD 7 to 18, a critical period for organogenesis in rats.
-
Dosage: Dosages were based on the most recent body weight of the dams.
Maternal and Fetal Examinations
On GD 20, pregnant dams were euthanized, and the following examinations were performed:
-
Maternal Examination: Maternal body weight was recorded throughout the gestation period. At termination, the uterus was examined for the number of implantations, resorptions, and live and dead fetuses.
-
External Fetal Examination: All live fetuses were weighed, sexed, and examined for gross external malformations.
-
Visceral Fetal Examination (Wilson's Technique): Approximately half of the fetuses from each litter were fixed in Bouin's solution for several days. Free-hand serial sections were then made through the head and trunk to allow for the examination of internal organs and structures for any abnormalities.
-
Skeletal Fetal Examination (Alizarin Red S Staining): The remaining half of the fetuses were processed for skeletal examination. This involved:
-
Evisceration and fixation in 95% ethanol.
-
Staining of the skeleton with Alizarin Red S, a dye that specifically binds to calcified tissues.
-
Clearing of the soft tissues with potassium hydroxide (KOH) to allow for visualization of the stained skeleton.
-
The cleared and stained skeletons were then examined under a dissecting microscope for any abnormalities, such as missing or fused bones, and variations in ossification.
-
Signaling Pathways and Mechanisms of Teratogenicity
The teratogenic effects of valproic acid are believed to be multifactorial, involving the disruption of several key cellular signaling pathways. In contrast, the structural differences in 2-en-VPA appear to mitigate these disruptive interactions.
Histone Deacetylase (HDAC) Inhibition
Valproic acid is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.[1] Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and altered transcription of genes critical for embryonic development.
Caption: VPA-induced HDAC inhibition pathway leading to teratogenesis.
Folate Antagonism
Folic acid is essential for the proper closure of the neural tube during embryonic development. Valproic acid has been shown to interfere with folate metabolism, potentially by inhibiting the enzyme methylenetetrahydrofolate reductase (MTHFR).[1] This disruption can lead to a functional folate deficiency, increasing the risk of neural tube defects.
Caption: VPA's interference with folate metabolism, a risk for NTDs.
Oxidative Stress
Another proposed mechanism for VPA's teratogenicity is the induction of oxidative stress. Exposure to VPA can lead to an overproduction of reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids, and disrupt normal embryonic development.
Caption: VPA-induced oxidative stress pathway contributing to birth defects.
Experimental Workflow for Teratogenicity Assessment
The following diagram outlines the general workflow for conducting a comparative teratogenicity study.
References
Safety Operating Guide
Personal protective equipment for handling (E)-2-propylpent-2-enoic acid
This guide provides crucial safety and logistical information for the handling and disposal of (E)-2-propylpent-2-enoic acid, a compound used in the study of Valproic Acid (VPA) and its effects.[1] Adherence to these procedures is vital to ensure the safety of all laboratory personnel.
Hazard Summary and Personal Protective Equipment (PPE)
The following table summarizes the potential hazards and the required personal protective equipment to mitigate these risks.
| Hazard Category | Potential Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Oral Toxicity | Toxic if swallowed (H301).[2] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, even if gloves were worn. |
| Skin Contact | Causes severe skin burns and corrosion (H314 - Inferred from similar compounds).[4] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.[5] Gloves must be inspected before use and changed immediately if contaminated.[6] Footwear: Fully enclosed shoes are mandatory. |
| Eye Contact | Causes serious eye damage (Inferred from similar compounds).[4] | Safety Goggles: Wear chemical splash goggles that conform to ANSI Z87.1 standards. Face Shield: A face shield worn over safety goggles is required when there is a significant risk of splashing or dust generation.[7] |
| Inhalation | May cause respiratory irritation, particularly if in dust form. | Ventilation: Handle the solid compound within a certified chemical fume hood to prevent the inhalation of any dust.[6][7] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |
Operational Protocol: Step-by-Step Handling Procedure
A strict operational protocol is essential to minimize exposure and ensure safe handling.
-
Preparation and Engineering Controls:
-
Designated Area: All handling of this compound must occur in a designated area, preferably within a chemical fume hood.[7]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and clearly labeled waste containers before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above, ensuring gloves are correctly sized and free of defects.
-
-
Handling the Chemical:
-
Since the compound is a low-melting solid, handle it carefully to avoid generating dust.[1]
-
Use appropriate tools (e.g., spatula) for transfers.
-
Keep containers with the chemical closed when not in use.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the face shield/goggles and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.
-
Unused Chemical: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent (if permissible by your institution's safety protocols) in a fume hood. The rinsate must be collected as hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, carefully contain and clean it up using appropriate absorbent materials while wearing full PPE. For a large spill, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for safe handling of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Propyl-2-pentenoic acid | C8H14O2 | CID 104893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-2-pentenoic acid, 13991-37-2 [thegoodscentscompany.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. leelinework.com [leelinework.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. earth.utah.edu [earth.utah.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
